Jps014 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H60F3N7O9S |
|---|---|
Molecular Weight |
968.1 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H59N7O7S.C2HF3O2/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47;3-2(4,5)1(6)7/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55);(H,6,7)/t35-,38+,42+;/m0./s1 |
InChI Key |
COZWHQPHRKVWKR-DLGHYFJYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Jps014 TFA: A Technical Guide to a Novel HDAC Degrader
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Jps014 TFA, a benzamide-based Proteolysis Targeting Chimera (PROTAC). Designed for researchers, scientists, and drug development professionals, this document outlines the core functionality, quantitative performance, and experimental validation of this compound as a potent degrader of class I histone deacetylases (HDACs).
This compound operates as a potent degrader of HDAC1 and HDAC2 by harnessing the cell's own protein disposal machinery.[1][2][3] This novel approach offers a distinct advantage over traditional enzymatic inhibition. This compound is a heterobifunctional molecule, composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that targets class I HDACs.[1][2] By simultaneously engaging both, this compound forms a ternary complex, bringing the E3 ligase in close proximity to the HDAC enzyme. This proximity facilitates the polyubiquitination of the HDAC, marking it for degradation by the proteasome.
The degradation of HDAC1 and HDAC2 by this compound leads to significant downstream cellular effects. Notably, it correlates with a high number of differentially expressed genes and enhanced apoptosis in cancer cell lines such as HCT116.
Quantitative Performance Data
The efficacy of this compound has been quantified through various in vitro experiments, primarily in the HCT116 colon cancer cell line. The following tables summarize the key performance metrics.
| Compound | Target | DC50 (µM) | Dmax (%) |
| JPS014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
| Compound | Target Complex | IC50 (µM) |
| JPS014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar |
| Compound | Effect on Gene Expression | Apoptosis Induction |
| JPS014 | High number of differentially expressed genes | Enhanced apoptosis |
Signaling Pathway of this compound
The mechanism of action of this compound involves the recruitment of the VHL E3 ubiquitin ligase to induce the degradation of HDAC1 and HDAC2. This process is initiated by the formation of a ternary complex between this compound, the target HDAC, and the VHL E3 ligase.
This compound Mechanism of Action
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound.
Cell Culture
HCT116 colon cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for HDAC Degradation
To assess the degradation of HDAC proteins, HCT116 cells were treated with varying concentrations of this compound for 24 hours.
Experimental Workflow for Western Blotting
Western Blotting Workflow
Cell Viability and Apoptosis Assays
The effect of this compound on cell viability and apoptosis was determined using assays such as CellTiter-Glo and flow cytometry.
Logical Relationship for Cellular Effect Analysis
Cellular Effect Analysis Logic
In Vitro HDAC Inhibition Assays
The inhibitory activity of this compound on HDAC-containing complexes (HDAC1-CoREST-LSD1, HDAC2-CoREST-LSD1, and HDAC3-SMRT) was measured to determine IC50 values.
Synthesis of this compound
The synthesis of Jps014 (referred to as compound 7 in the source literature) involves a multi-step process. Key steps include the HATU-mediated amide coupling of an HDACi-linker acid intermediate with the VH_032 amine. The final deprotection step to remove the Boc protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Residual TFA is subsequently removed to yield the final compound.
References
Jps014 TFA: A Technical Guide to a Class I HDAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jps014 TFA, a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs). This compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins, primarily HDAC1 and HDAC2.[1][2] This document details its mechanism of action, quantitative performance data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in epigenetics, oncology, and drug discovery.
Core Compound Characteristics
Jps014 is a heterobifunctional molecule consisting of a ligand that binds to the VHL E3 ligase, a linker, and a warhead derived from a benzamide (B126) HDAC inhibitor that targets Class I HDACs.[2][3][4] The trifluoroacetic acid (TFA) salt form is commonly used for research purposes. By co-opting the cell's ubiquitin-proteasome system, this compound facilitates the targeted elimination of HDAC proteins, offering a distinct advantage over traditional small-molecule inhibitors by abrogating both enzymatic and non-enzymatic functions of the target.
Quantitative Performance Data
The degradation and inhibitory efficacy of Jps014 have been primarily evaluated in HCT116 human colon carcinoma cells. The following tables summarize the key quantitative data for Jps014.
Table 1: Degradation and Inhibitory Potency in HCT116 Cells (24-hour treatment)
| Target | DC50 (µM) | Dmax (%) | IC50 (µM) | Target Complex |
| HDAC1 | 0.91 ± 0.02 | >50 | Submicromolar | HDAC1-CoREST-LSD1 |
| HDAC2 | - | >50 | Submicromolar | HDAC2-CoREST-LSD1 |
| HDAC3 | 0.64 ± 0.03 | >50 | Submicromolar | HDAC3-SMRT |
Data sourced from studies in HCT116 cells.
-
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
-
IC50 : The concentration of the compound that inhibits 50% of the enzyme's activity.
Table 2: Cellular Effects in HCT116 Cells
| Compound | Effect on Gene Expression | Apoptosis Induction |
| Jps014 | High number of differentially expressed genes | Enhanced apoptosis |
The potent degradation of HDAC1/2 by Jps014 correlates with a significant number of differentially expressed genes and enhanced apoptosis in HCT116 cells.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures are provided below to facilitate a deeper understanding.
References
The Role of VHL E3 Ligase in Jps014 TFA-Mediated HDAC Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the activity of Jps014 TFA, a potent Proteolysis Targeting Chimera (PROTAC). This compound is designed to selectively induce the degradation of Class I histone deacetylases (HDACs), offering a promising therapeutic strategy in oncology. This document provides a comprehensive overview of the underlying mechanism, quantitative performance data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
Introduction to this compound and the VHL E3 Ligase
This compound is a benzamide-based PROTAC that effectively degrades Class I HDACs, particularly HDAC1 and HDAC2.[1][2] PROTACs are bifunctional molecules that co-opt the cellular ubiquitin-proteasome system to target specific proteins for degradation.[3] this compound functions by simultaneously binding to a target HDAC protein and the VHL E3 ligase.[1][2][4][5] This induced proximity facilitates the polyubiquitination of the HDAC by the VHL E3 ligase complex, marking it for subsequent degradation by the 26S proteasome.[6]
The VHL E3 ligase is a multi-subunit complex composed of the VHL protein (pVHL), Elongin B, Elongin C, Cullin 2, and Rbx1.[7][8] It is a key regulator of cellular responses to oxygen levels, with its most well-characterized substrate being the hypoxia-inducible factor 1α (HIF-1α).[7][9] By hijacking this natural cellular machinery, this compound redirects the VHL E3 ligase to degrade HDACs, leading to significant downstream effects on gene expression and apoptosis in cancer cells.[1][4]
Quantitative Performance Data of this compound
The efficacy of this compound in degrading HDACs has been quantified in various studies. The following tables summarize the key performance metrics, including the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) in HCT116 colon cancer cells.
| Compound | Target | DC50 (µM) | Dmax (%) |
| JPS014 | HDAC1 | 0.91 ± 0.02 | >50 |
| JPS014 | HDAC3 | 0.64 ± 0.03 | >50 |
| Compound | Target Complex | IC50 (µM) |
| JPS014 | HDAC1-CoREST-LSD1 | Submicromolar |
| JPS014 | HDAC2-CoREST-LSD1 | Submicromolar |
| JPS014 | HDAC3-SMRT | Submicromolar |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of this compound-mediated HDAC degradation via VHL E3 ligase recruitment.
Caption: Workflow for evaluating the efficacy of this compound in vitro.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments involved in characterizing the activity of this compound.
Cell Culture and Treatment
-
Cell Line: HCT116 human colon cancer cells are a commonly used model.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). The treatment duration can vary, but a 24-48 hour incubation is typical for observing protein degradation.
Western Blotting for HDAC Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is then incubated overnight at 4°C with primary antibodies specific for HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of HDACs are normalized to the loading control.
Apoptosis Assay
-
Principle: Apoptosis can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Procedure:
-
Cells are treated with this compound as described above.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Conclusion
This compound represents a powerful tool for investigating the therapeutic potential of targeted HDAC degradation. Its mechanism of action is critically dependent on the recruitment of the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other VHL-recruiting PROTACs in cancer therapy and beyond. The strategic hijacking of the VHL E3 ligase underscores a paradigm shift in drug discovery, moving from simple inhibition to induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 8. academic.oup.com [academic.oup.com]
- 9. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Jps014 tfa: A Technical Guide to Inducing Apoptosis in Cancer Cells via HDAC Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Jps014 tfa, a potent Proteolysis Targeting Chimera (PROTAC), in the induction of apoptosis in cancer cells. This compound operates by targeting Class I histone deacetylases (HDACs) for degradation, leading to significant changes in gene expression and ultimately, programmed cell death. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the action of this compound, with a focus on its effects on the HCT116 colon cancer cell line.
Core Mechanism of Action
Jps014 is a benzamide-based PROTAC that functions as a potent degrader of HDAC1 and HDAC2.[1][2] Its structure incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a benzamide (B126) moiety that binds to Class I HDACs.[1][2] This bifunctional nature allows Jps014 to recruit the VHL E3 ligase to HDAC1 and HDAC2, leading to their polyubiquitination and subsequent degradation by the proteasome.[1] The degradation of these key epigenetic regulators results in an increase in differentially expressed genes and consequently, enhanced apoptosis in cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's activity in HCT116 colon cancer cells.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound against Class I HDACs in HCT116 Cells (24-hour treatment)
| Target | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.86 ± 0.08 | >95 |
| HDAC2 | - | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
Data sourced from Smalley JP, et al. J Med Chem. 2022.[3]
Table 2: In Vitro Inhibitory Concentration (IC50) of this compound against HDAC-Containing Complexes
| Target Complex | IC50 (µM) |
| HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar |
| HDAC3-SMRT | Submicromolar |
Data sourced from a comparative guide by BenchChem.[1]
Table 3: Cell Viability (EC50) of this compound in HCT116 Cells (48-hour treatment)
| Compound | EC50 (µM) |
| This compound | 7.3 ± 0.5 |
Data sourced from Smalley JP, et al. J Med Chem. 2022.[3]
Signaling Pathway
The degradation of HDAC1 and HDAC2 by this compound initiates a signaling cascade that culminates in apoptosis. The removal of these deacetylases leads to histone hyperacetylation, altering chromatin structure and gene expression. This transcriptional reprogramming is believed to activate pro-apoptotic genes and repress anti-apoptotic genes, tipping the cellular balance towards programmed cell death. While the precise downstream effectors are a subject of ongoing research, the intrinsic apoptotic pathway is implicated.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for HDAC Degradation
This protocol details the detection of HDAC1 and HDAC2 protein levels following treatment with this compound in HCT116 cells.
a. Cell Lysis and Protein Quantification:
-
Seed HCT116 cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the assessment of cell viability in HCT116 cells treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Seed HCT116 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the quantification of apoptotic HCT116 cells following this compound treatment using flow cytometry.
-
Treat HCT116 cells with this compound for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
Jps014 TFA: A Technical Guide to a Selective Class I HDAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jps014 TFA, a benzamide-based Proteolysis Targeting Chimera (PROTAC). This compound is designed for the targeted degradation of Class I histone deacetylases (HDACs), offering a powerful tool for research in oncology and drug development. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols.
Core Mechanism of Action
Jps014 is a heterobifunctional molecule that induces the degradation of Class I HDACs, particularly HDAC1 and HDAC2.[1][2] It operates by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins.[1][3][4] This induced proximity results in the polyubiquitination of the HDACs, marking them for subsequent degradation by the 26S proteasome. The degradation of these epigenetic regulators leads to histone hyperacetylation, a more open chromatin structure, and the activation of gene expression. In cancer cells, this can trigger significant downstream cellular effects, including an increase in differentially expressed genes and enhanced apoptosis.
Quantitative Performance Data
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) of Jps014 against Class I HDACs in HCT116 colon cancer cells. Data for the related compound Jps016 (tfa) and Jps036 is included for comparative analysis.
Table 1: In Vitro Inhibitory Activity and Cellular Degradation Efficiency
| Compound | Target | IC50 (µM)¹ | DC50 (µM)² | Dmax (%)³ |
| JPS014 (7) | HDAC1 | 0.18 ± 0.01 | 0.18 ± 0.01 | >95 |
| HDAC2 | 0.32 ± 0.03 | - | 45 | |
| HDAC3 | 0.14 ± 0.01 | 0.35 ± 0.02 | 80 | |
| Jps016 (9) | HDAC1 | 0.22 ± 0.03 | 0.25 ± 0.03 | >95 |
| HDAC2 | 0.35 ± 0.03 | - | 45 | |
| HDAC3 | 0.16 ± 0.02 | 0.44 ± 0.03 | 60 | |
| JPS036 (22) | HDAC1 | 0.16 ± 0.02 | 1.90 ± 0.05 | 41 |
| HDAC2 | 0.30 ± 0.02 | - | 18 | |
| HDAC3 | 0.12 ± 0.01 | 0.44 ± 0.03 | 77 |
¹IC50: The half-maximal inhibitory concentration against purified HDAC-corepressor complexes. ²DC50: The concentration of the compound that results in 50% degradation of the target protein in HCT116 cells after a 24-hour treatment. ³Dmax: The maximum percentage of protein degradation observed in HCT116 cells after a 24-hour treatment.
Table 2: Cellular Effects in HCT116 Cells
| Compound | Effect on Gene Expression | Apoptosis Induction |
| JPS014 | High number of differentially expressed genes | Enhanced apoptosis |
| Jps016 (tfa) | Highest number of differentially expressed genes | Enhanced apoptosis |
| JPS036 | Modest impact on gene expression | Less pronounced apoptosis |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on studies conducted in HCT116 human colon cancer cells.
Western Blotting for HDAC Degradation
This protocol outlines the procedure for assessing the degradation of HDAC1, 2, and 3 in HCT116 cells following treatment with Jps014.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
5% non-fat dry milk in TBST
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
HCT116 cells
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
Assay Protocol: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Measurement: Add the CellTiter-Glo® reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
References
Jps014 TFA: An In-Depth Technical Guide to its Effect on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jps014 TFA is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2. As a benzamide-based compound, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators. This targeted degradation of HDAC1 and HDAC2 leads to histone hyperacetylation, significant alterations in gene expression, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on histone acetylation and cellular processes.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are often overexpressed in various cancers, contributing to tumor growth and survival.
Traditional HDAC inhibitors block the enzymatic activity of these proteins. However, PROTACs like this compound offer an alternative therapeutic strategy by inducing the complete degradation of the target protein. This approach not only abrogates the enzymatic function but also eliminates any non-enzymatic scaffolding roles of the target protein, potentially leading to a more profound and durable biological response. This compound is a heterobifunctional molecule composed of a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ligase.[1] This tripartite complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the HDAC protein, marking it for degradation by the 26S proteasome.
Mechanism of Action
This compound operates through the PROTAC-mediated ubiquitin-proteasome system. The molecule simultaneously binds to an HDAC protein (primarily HDAC1 or HDAC2) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows for the efficient polyubiquitination of the HDAC protein. The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged HDAC.
The degradation of HDAC1 and HDAC2 leads to an accumulation of acetylated histones, a state known as histone hyperacetylation. This results in a more open and transcriptionally active chromatin structure, leading to the altered expression of a multitude of genes. Key downstream effects include the upregulation of tumor suppressor genes and the downregulation of genes involved in cell cycle progression and survival, ultimately culminating in apoptosis and cell cycle arrest in cancer cells.[2]
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound in HCT116 human colon cancer cells. Jps014 is referred to as compound 7 in the primary literature.[3][4]
Table 1: Degradation and Inhibitory Potency of this compound in HCT116 Cells
| Target | DC50 (μM) | Dmax (%) | IC50 (μM) |
| HDAC1 | Submicromolar | >50 | Submicromolar |
| HDAC2 | Not Determined | >50 | Submicromolar |
| HDAC3 | Submicromolar | >50 | Submicromolar |
DC50: Concentration of the compound that results in 50% degradation of the target protein after 24 hours. Dmax: Maximum percentage of protein degradation observed after 24 hours. IC50: The half-maximal inhibitory concentration against purified HDAC-corepressor complexes.[3]
Table 2: Cellular Activity of this compound in HCT116 Cells
| Assay | Endpoint | Value (μM) |
| Cell Viability | EC50 (48h) | 7.3 ± 0.5 |
EC50: The concentration of the compound that results in a 50% reduction in cell viability.
Table 3: Effect of this compound on Histone Acetylation and Gene Expression in HCT116 Cells
| Parameter | Observation |
| Histone H3K56 Acetylation | Increased to levels comparable to or greater than the HDAC inhibitor CI-994. |
| Differentially Expressed Genes | A substantial number of genes with altered expression, leading to the enrichment of gene ontology terms related to cell cycle and apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Western Blotting for HDAC Degradation and Histone Acetylation
This protocol outlines the procedure for assessing the degradation of HDAC1 and HDAC2 and the level of histone H3K56 acetylation in HCT116 cells following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-Histone H3 (acetyl K56), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
5% non-fat dry milk or BSA in TBST
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
HCT116 cells
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
-
Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing changes in gene expression following this compound treatment.
Procedure:
-
Cell Treatment and RNA Isolation: Treat HCT116 cells with this compound (e.g., 10 μM) for 24 hours. Isolate total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the isolated RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform bioinformatics analysis to identify differentially expressed genes between this compound-treated and control samples.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Cell Treatment: Treat HCT116 cells with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable research tool for studying the biological roles of Class I HDACs and represents a promising therapeutic strategy for cancers dependent on these enzymes. Its ability to induce potent and selective degradation of HDAC1 and HDAC2 leads to significant downstream effects, including histone hyperacetylation, widespread changes in gene expression, and ultimately, cancer cell death. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Cascade: A Technical Guide to Jps014 TFA-Mediated HDAC1/2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream cellular effects following the targeted degradation of Histone Deacetylase 1 and 2 (HDAC1/2) by the novel Proteolysis Targeting Chimera (PROTAC), Jps014 TFA. This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of Class I HDACs.[1][2] This guide provides a comprehensive overview of the quantitative effects, detailed experimental methodologies, and the intricate signaling pathways modulated by this potent HDAC1/2 degrader, with a focus on its impact in cancer cell lines such as the human colorectal carcinoma cell line, HCT116.
Quantitative Effects of this compound on HDAC Degradation and Cellular Viability
The efficacy of this compound in degrading its target proteins and inhibiting cellular processes has been quantified in various studies. The following tables summarize the key performance metrics of this compound, primarily in HCT116 cells.
| Compound | Target | DC50 (µM) | Dmax (%) | Cell Line |
| This compound | HDAC1 | 0.91 ± 0.02 | >50 | HCT116 |
| This compound | HDAC3 | 0.64 ± 0.03 | >50 | HCT116 |
| Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound. Data from studies in HCT116 colon cancer cells. |
| Compound | Target Complex | IC50 (µM) |
| This compound | HDAC1-CoREST-LSD1 | Submicromolar |
| This compound | HDAC2-CoREST-LSD1 | Submicromolar |
| This compound | HDAC3-SMRT | Submicromolar |
| Table 2: Inhibitory Concentration (IC50) of this compound against HDAC-containing co-repressor complexes. |
| Compound | Effect on Gene Expression | Apoptosis Induction |
| This compound | High number of differentially expressed genes | Enhanced apoptosis |
| Table 3: Cellular Effects of this compound in HCT116 Cells. |
Core Signaling Pathways Modulated by this compound
The degradation of HDAC1/2 by this compound initiates a cascade of downstream signaling events, culminating in significant anti-proliferative effects. The primary pathways affected are those controlling the cell cycle and apoptosis.
Mechanism of Action of this compound
This compound functions as a heterobifunctional molecule. One end binds to the target proteins, HDAC1 and HDAC2, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of HDAC1/2, marking them for degradation by the proteasome.
Downstream Effects on Cell Cycle Regulation
Degradation of HDAC1/2 leads to cell cycle arrest, primarily at the G1/S transition. This is achieved through the modulation of key cell cycle regulatory proteins. A notable effect is the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a crucial regulator of cell proliferation. Concurrently, there is a downregulation of proteins that promote cell cycle progression, such as E2F1, CDK1, and Cyclin E1.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. The degradation of HDAC1/2 triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Quantitative Western Blotting for HDAC Degradation
This protocol is used to quantify the reduction in HDAC protein levels following treatment with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Quantification: Quantify band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
Materials:
-
HCT116 cells
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates. After adherence, treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound represents a powerful chemical tool for probing the fundamental roles of HDAC1 and HDAC2 in cellular processes. Its ability to induce potent and selective degradation of these key epigenetic regulators leads to profound downstream effects, most notably cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies and for drug development professionals exploring the therapeutic potential of targeted protein degradation in oncology. The detailed understanding of its mechanism and downstream consequences is crucial for advancing the development of novel and more effective cancer therapies.
References
Jps014 tfa in HCT116 colon cancer cell line studies
An In-depth Technical Guide on the Activity of Jps014 TFA in HCT116 Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of this compound, a benzamide-based Proteolysis Targeting Chimera (PROTAC), in the HCT116 human colon cancer cell line. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a PROTAC that facilitates the degradation of Class I Histone Deacetylases (HDACs), with a notable potency for HDAC1 and HDAC2.[1][2] It functions as a heterobifunctional molecule, simultaneously binding to the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the HDAC protein and its subsequent degradation by the proteasome.[1][3] The degradation of HDAC1 and HDAC2 in HCT116 cells is associated with a significant increase in differentially expressed genes and enhanced apoptosis.[1]
Quantitative Data Summary
The following tables summarize the degradation and inhibitory potency of Jps014 in HCT116 cells, as well as its effect on cell viability.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of Jps014 in HCT116 Cells (24-hour treatment)
| Target | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC2 | - | - |
| HDAC3 | 0.64 ± 0.03 | >50 |
Data represents the average of two independent biological replicates.
Table 2: Inhibitory Concentration (IC50) of Jps014 against HDAC Complexes
| Target Complex | IC50 (µM) |
| HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar |
| HDAC3-SMRT | Submicromolar |
Data represents the average of three replicates.
Table 3: Cell Viability (EC50) of Jps014 in HCT116 Cells
| Compound | EC50 (µM) |
| Jps014 (7) | Not explicitly stated |
While a direct EC50 value for Jps014 (referred to as compound 7 in the primary literature) is not provided in the search results, related compounds like Jps016 (compound 9) have a reported EC50 of 5.2 ± 0.6 µM.
Experimental Protocols
Detailed methodologies for key experiments performed in HCT116 cells are provided below.
Cell Culture
HCT116 cells, a human colorectal carcinoma cell line, are typically cultured in McCoy's 5A or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for HDAC Degradation
This protocol is used to quantify the levels of HDAC proteins following treatment with this compound.
-
Cell Lysis:
-
Seed HCT116 cells and treat with varying concentrations of this compound for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Cell Viability (CellTiter-Glo®) Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed HCT116 cells in an opaque-walled 96-well plate at a suitable density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the compound concentration.
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Preparation:
-
Treat HCT116 cells with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Signaling Pathways and Visualizations
The degradation of HDAC1 and HDAC2 by this compound in HCT116 cells initiates a cascade of events leading to apoptosis and cell cycle arrest.
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated HDAC1/2 degradation.
Downstream Signaling Pathway of HDAC1/2 Degradation
Caption: Signaling cascade following HDAC1/2 degradation in HCT116 cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound in HCT116 cells.
References
An In-Depth Technical Guide to PROTAC Technology and the Class I HDAC Degrader Jps014 TFA
An in-depth technical guide or whitepaper on the core.
This guide provides a comprehensive overview of Proteolysis Targeting Chimera (PROTAC) technology, a revolutionary therapeutic modality that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. It further delves into the specifics of Jps014 TFA, a PROTAC designed to degrade Class I histone deacetylases (HDACs), presenting its mechanism, quantitative performance data, and the experimental protocols used for its evaluation.
Core Principles of PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from traditional occupancy-driven inhibition to event-driven protein degradation.[1] Instead of merely blocking a protein's function, PROTACs are designed to trigger the complete removal of a target protein from the cell.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that function by co-opting the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] The UPS is the primary pathway for intracellular protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis.[3][][5]
The PROTAC-mediated degradation process involves several coordinated steps:
-
Target Binding : One end of the PROTAC molecule specifically binds to the protein of interest (POI).[1]
-
E3 Ligase Recruitment : The other end of the PROTAC binds to an E3 ubiquitin ligase, a key enzyme in the UPS.[1] Commonly recruited E3 ligases include Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][2]
-
Ternary Complex Formation : The PROTAC acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a transient ternary complex (POI-PROTAC-E3 ligase).[1][6][7][8][9]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[1] The POI becomes tagged with a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides.[1][2][3][7]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[1][7][8] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Core Components of a PROTAC Molecule
A PROTAC molecule is a chimeric compound consisting of three distinct parts:[1][6][7][8]
-
Target-binding Ligand (Warhead) : This moiety is designed to bind with high specificity and affinity to the target protein intended for degradation.[10]
-
E3 Ligase Ligand : This component recruits a specific E3 ubiquitin ligase. The choice of E3 ligase and its corresponding ligand can influence the degradation efficiency and tissue specificity.[10]
-
Linker : The linker covalently connects the target-binding ligand and the E3 ligase ligand.[7] Its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex and significantly impact the PROTAC's efficacy, solubility, and cell permeability.[6]
Advantages Over Traditional Inhibitors
PROTAC technology offers several key advantages compared to conventional small-molecule inhibitors:
-
Targeting the "Undruggable" : PROTACs do not need to bind to a protein's active site. They can bind to any surface pocket, enabling the degradation of proteins that lack enzymatic function or suitable active sites, such as transcription factors and scaffolding proteins.[2][3][6][7][8]
-
Enhanced Selectivity : The requirement to form a stable ternary complex adds a layer of specificity. A PROTAC may only induce degradation of targets that form a productive protein-protein interface with the recruited E3 ligase, potentially leading to higher selectivity than the target-binding ligand alone.[6][9]
-
Catalytic Action and Potency : Because PROTACs are recycled, a single molecule can degrade multiple target protein molecules.[1][9] This catalytic mechanism often results in high potency at very low doses, which can minimize off-target effects.[2][9]
-
Overcoming Drug Resistance : By eliminating the entire target protein, PROTACs can overcome resistance mechanisms that arise from point mutations in a drug-binding pocket, which often render traditional inhibitors ineffective.[2][7]
This compound: A Class I HDAC PROTAC
This compound is a specific PROTAC molecule designed to induce the degradation of Class I histone deacetylases (HDACs).[11][12] It is a benzamide-based molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target HDACs for proteasomal degradation.[11][12][13][14] The "TFA" designation indicates that the compound is in its trifluoroacetic acid salt form, which is common after purification via HPLC.[14][15]
Target Profile and Rationale
Class I HDACs (HDAC1, HDAC2, and HDAC3) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, these enzymes are overexpressed or dysregulated, contributing to tumor growth. Jps014 was developed as a potent degrader of HDAC1 and HDAC2, which is critical for inducing apoptosis and cell cycle arrest in cancer cells.[12][14]
Caption: Jps014 degrades HDAC1/2, leading to gene expression and apoptosis.
Quantitative Performance Data
The efficacy of Jps014 has been quantified in HCT116 colon cancer cells.[13] Key performance metrics include degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and inhibitory concentration (IC₅₀).
Table 1: Degradation Efficacy of Jps014 in HCT116 Cells
| Target | DC₅₀ (µM)[13] | Dₘₐₓ (%)[13] |
|---|---|---|
| HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
-
DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
Table 2: Inhibitory Activity of Jps014
| Target Complex | IC₅₀ (µM)[13] |
|---|---|
| HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar |
| HDAC3-SMRT | Submicromolar |
-
IC₅₀ : The concentration of the compound required to inhibit 50% of the enzyme's activity.
Cellular Effects
The degradation of HDAC1 and HDAC2 by Jps014 leads to significant downstream biological consequences in cancer cells.
Table 3: Cellular Effects of Jps014 in HCT116 Cells
| Effect on Gene Expression[11][13] | Apoptosis Induction[11][13] |
|---|
| High number of differentially expressed genes | Enhanced apoptosis |
Experimental Protocols
Evaluating a PROTAC like Jps014 involves chemical synthesis followed by a series of biochemical and cellular assays to confirm its mechanism of action and efficacy.
Caption: A typical workflow for the synthesis and evaluation of a PROTAC.
Protocol for Jps014 Synthesis (Summary)
The synthesis of Jps014 involves a multi-step process culminating in the coupling of the HDAC inhibitor moiety and the VHL E3 ligase ligand.[14][15]
-
Amide Coupling : An appropriate HDACi-linker acid intermediate is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[15]
-
VHL Ligand Addition : A solution of the VHL amine ligand (e.g., VH_032 amine) is added to the activated acid, and the reaction is stirred to form a Boc-protected PROTAC intermediate.[15]
-
Deprotection : The Boc protecting groups are removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[14][15]
-
Purification : The final compound is purified, often by semipreparative HPLC, yielding the PROTAC as a TFA salt.[14][15]
Protocol for Western Blotting (Protein Degradation Assay)
This protocol is used to measure the levels of a target protein in cells after treatment with a PROTAC, allowing for the determination of DC₅₀ and Dₘₐₓ.
-
Cell Culture and Treatment : Plate HCT116 cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA (Bicinchoninic acid) assay to ensure equal loading.
-
SDS-PAGE : Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC1) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize the data.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
Protocol for Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis induced by the PROTAC.
-
Cell Treatment : Seed HCT116 cells and treat them with this compound at various concentrations for a defined period (e.g., 48-72 hours).
-
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in a binding buffer. Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound compared to an untreated control.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. gaintherapeutics.com [gaintherapeutics.com]
- 5. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 8. Protein Degrader - Profacgen [profacgen.com]
- 9. portlandpress.com [portlandpress.com]
- 10. labinsights.nl [labinsights.nl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Jps014 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jps014 TFA is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs).[1][2][3] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target HDAC1 and HDAC2 for ubiquitination and subsequent proteasomal degradation.[4][5][6] This targeted degradation leads to significant downstream effects, including altered gene expression, induction of apoptosis, and cell cycle arrest, making this compound a valuable tool for cancer research.[1][5][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to a Class I HDAC enzyme and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound-mediated HDAC degradation.
Quantitative Data Summary
The following tables summarize the degradation and inhibitory potency of this compound and related compounds in HCT116 colon cancer cells.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| Jps036 | HDAC3 | 0.44 ± 0.03 | 77 |
Data sourced from studies in HCT116 cells.[4]
Table 2: Inhibitory Concentration (IC50)
| Compound | Target Complex | IC50 (µM) |
| Jps014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar |
Data reflects the inhibitory activity on purified HDAC complexes.[4]
Table 3: Cellular Effects in HCT116 Cells
| Compound | Effect on Gene Expression | Apoptosis Induction | EC50 (µM) |
| Jps014 | High number of differentially expressed genes | Enhanced apoptosis | 7.3 ± 0.5 |
| Jps016 (tfa) | Highest number of differentially expressed genes | Enhanced apoptosis | 5.2 ± 0.6 |
| Jps036 | Modest impact on gene expression | Less pronounced apoptosis | >50 |
| CI-994 | - | - | 8.4 ± 0.8 |
EC50 values were determined after 48 hours of treatment.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Caption: General workflow for cell-based experiments with this compound.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating adherent cells, such as HCT116, with this compound.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge, and resuspend cells in fresh medium.
-
Seed cells into appropriate culture plates (e.g., 6-well for Western blot, 96-well for viability assays) at a predetermined density and allow them to attach for 24 hours.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Store at -80°C for long-term use and -20°C for up to a month, protected from light.[1]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete growth medium.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
-
Incubation:
Protocol 2: Western Blotting for HDAC Degradation
This protocol is used to assess the degradation of HDAC1 and HDAC2 following treatment with this compound.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
Treated cells in an opaque-walled 96-well plate (from Protocol 1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Assay Preparation:
-
After the desired treatment period (e.g., 48 or 72 hours), equilibrate the 96-well plate to room temperature for about 30 minutes.[8]
-
-
Reagent Addition:
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[8]
-
-
Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.[5]
-
Protocol 4: Apoptosis Assay (Flow Cytometry)
This protocol uses propidium (B1200493) iodide (PI) staining to quantify the sub-G1 cell population, which represents apoptotic cells with fragmented DNA.
Materials:
-
Treated cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Harvesting:
-
After treatment, collect both the culture medium (containing floating cells) and the adherent cells (detached with trypsin).
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations based on DNA content to distinguish between sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
-
-
Data Analysis:
-
Quantify the percentage of cells in the sub-G1 peak to determine the level of apoptosis.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Jps014 TFA in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Jps014 TFA, a potent proteolysis-targeting chimera (PROTAC), in Western blot analysis to monitor the degradation of Class I histone deacetylases (HDACs). This compound is a benzamide-based molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of HDAC1 and HDAC2.[1][2] This makes it a valuable tool for studying the cellular functions of these enzymes and for potential therapeutic development.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to the target protein (HDAC1/2) and a second ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This proximity leads to the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. The resulting decrease in HDAC protein levels can be effectively quantified using Western blot analysis.
Data Presentation
The following table summarizes the quantitative data for this compound's ability to degrade HDAC1 and HDAC3 in HCT116 colon cancer cells after a 24-hour treatment. This data is derived from quantitative Western blotting experiments.
| Compound | Target | DC50 (µM) | Dmax (%) |
| This compound | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
-
Data sourced from studies in HCT116 cells.[3]
Experimental Protocols
This section provides a detailed protocol for a Western blot analysis to assess the degradation of HDAC1 and HDAC2 in response to this compound treatment in a cell-based assay. This protocol is adapted from methodologies described for similar PROTACs.[4][5]
Materials and Reagents
-
Cell Line: HCT116 (or other suitable cell line)
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA protein assay kit or equivalent.
-
Sample Buffer: Laemmli sample buffer (2X or 4X).
-
SDS-PAGE Gels: Polyacrylamide gels appropriate for the molecular weight of HDAC1 (approx. 60 kDa) and HDAC2 (approx. 55 kDa).
-
Transfer Buffer
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-HDAC1 antibody (e.g., Cell Signaling Technology, #5356)
-
Anti-HDAC2 antibody (e.g., Cell Signaling Technology, #2540)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Seed HCT116 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and harvest them. b. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the ECL detection reagent to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control bands to determine the relative protein levels.
Expected Results
A successful Western blot will show a dose-dependent decrease in the protein levels of HDAC1 and HDAC2 in this compound-treated samples compared to the vehicle control. The loading control should remain consistent across all lanes. These results will confirm the degradation of the target HDACs induced by this compound.
References
recommended Jps014 tfa concentration for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Jps014 TFA, a potent benzamide-based Proteolysis Targeting Chimera (PROTAC). This compound is designed to induce the targeted degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2, offering a powerful tool for investigating the therapeutic potential of HDAC degradation in various disease models, particularly in oncology.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to a target protein (HDAC1/2) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. The degradation of HDAC1 and HDAC2 leads to histone hyperacetylation, altered gene expression, and the induction of apoptosis in cancer cells.[1][2]
Caption: Mechanism of this compound-mediated HDAC degradation.
Quantitative Data
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) of this compound against Class I HDACs in HCT116 colon cancer cells.[3][4]
Table 1: Degradation Potency of this compound in HCT116 Cells (24-hour treatment) [3][5]
| Target | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
Table 2: Inhibitory Concentration of this compound against HDAC-Corepressor Complexes [3][4]
| Target Complex | IC50 (µM) |
| HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar |
| HDAC3-SMRT | Submicromolar |
Recommended Concentrations for In Vitro Studies
Based on the available data, the following concentration ranges are recommended for initial in vitro experiments using HCT116 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
For HDAC Degradation (Western Blot): 0.1 µM to 10 µM.[1] A concentration of 1 µM has been shown to cause significant degradation of HDAC1 and HDAC3.[5]
-
For Apoptosis Induction: A starting concentration of around the DC50 value (e.g., 0.5 µM to 1.0 µM) is recommended.
-
For Gene Expression Analysis: A concentration of 10 µM has been used for RNA-seq analysis in HCT116 cells.[1][6]
Experimental Protocols
Western Blot for HDAC Degradation
This protocol is adapted from methodologies described for PROTAC-mediated protein degradation.[3][7]
Caption: Western blot workflow for HDAC degradation analysis.
Materials:
-
HCT116 cells
-
This compound
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the assessment of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9]
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound is a valuable research tool for studying the biological consequences of targeted HDAC1 and HDAC2 degradation. The provided data and protocols offer a starting point for designing and executing robust in vitro experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Jps014 TFA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Jps014 TFA, a potent benzamide-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Class I histone deacetylases (HDACs).
This compound operates by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2.[1][2] This targeted degradation results in significant downstream cellular effects, including an increase in differentially expressed genes and enhanced apoptosis in cancer cells, such as the HCT116 colon cancer cell line.[1][3][4]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C48H60F3N7O9S | |
| Molecular Weight | 968.09 g/mol | |
| Purity | >98% | |
| Appearance | Solid |
Solubility and Preparation of Stock Solutions
Proper dissolution of this compound is critical for reliable experimental results. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere to prevent inactivation from repeated freeze-thaw cycles. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
The following table summarizes tested solvent formulations for achieving a clear solution of at least 2.5 mg/mL (2.58 mM).
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Preparation of a 1 mL Working Solution (Example using Protocol 2)
This protocol is an example for preparing a 1 mL working solution. The volumes can be scaled as needed for your specific experimental requirements.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25.0 mg/mL this compound stock solution.
-
To the same tube, add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly by vortexing to ensure a clear and homogenous solution.
In Vitro HDAC Degradation Assay via Western Blot
This protocol outlines the procedure to assess the degradation of HDAC proteins in a cellular context following treatment with this compound.
-
Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, and 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each HDAC band to the corresponding loading control band.
-
Calculate the percentage of HDAC degradation relative to the vehicle-treated control.
-
Biological Activity and Performance
Jps014 is a potent degrader of HDAC1 and HDAC3 in HCT116 colon cancer cells. The following table summarizes its performance metrics.
| Target | DC50 (µM) | Dmax (%) | IC50 (µM) |
| HDAC1 | 0.91 ± 0.02 | >50 | 0.18 ± 0.01 |
| HDAC2 | - | 45 | 0.32 ± 0.03 |
| HDAC3 | 0.64 ± 0.03 | >50 | 0.14 ± 0.01 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
-
IC50: The half-maximal inhibitory concentration against purified HDAC-corepressor complexes.
Visualized Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound PROTAC.
Caption: Workflow for this compound solubilization.
References
Application Notes and Protocols for Cell Viability Assays with JPS014 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of JPS014 TFA, a potent Class I histone deacetylase (HDAC) degrader, on cell viability. The information is intended for researchers in oncology, drug discovery, and related fields.
JPS014 is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I HDACs, primarily HDAC1 and HDAC2.[1][2][3] This targeted degradation leads to downstream cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[2][4][5] The trifluoroacetic acid (TFA) salt form, this compound, is commonly utilized in research.[6][7]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of JPS014 in HCT116 colon cancer cells.
| Compound | Target(s) | DC50 (μM) for HDAC1 | Dmax (%) for HDAC1 | DC50 (μM) for HDAC3 | Dmax (%) for HDAC3 | EC50 (μM) | E3 Ligase Ligand |
| JPS014 | HDAC1, HDAC3 | 0.91 ± 0.02 | >50 | 0.64 ± 0.03 | >50 | 7.3 ± 0.5 | VHL |
Data sourced from studies on HCT116 cells.[1][4]
Mandatory Visualizations
Caption: Mechanism of action for JPS014 PROTAC.
Caption: General workflow for cell viability assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[8][9]
Materials:
-
HCT116 cells
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a density of 3,000 cells/well in 100 µL of medium.[4] Incubate the plate for 24 hours to allow for cell attachment.[4][10]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Treat the cells with the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).[4] Incubate for the desired time period (e.g., 48 or 72 hours).[10]
-
Assay Procedure:
-
Measurement:
-
Data Analysis: Subtract the average background luminescence from control wells (medium only) from all experimental wells. Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells.[13]
Materials:
-
HCT116 cells
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a desired density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired incubation period.
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.[14]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
-
Measurement:
-
Data Analysis: Subtract the absorbance of the blank wells (media, MTT, and solubilization solution only) from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control and plot against the concentration of this compound to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. merckmillipore.com [merckmillipore.com]
Protocol for Assessing HDAC Degradation with Jps014 TFA
Introduction
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. Jps014 TFA is a benzamide-based PROTAC that specifically targets Class I histone deacetylases (HDACs) for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted degradation of HDACs, particularly HDAC1 and HDAC2, has been shown to induce apoptosis and cell cycle arrest in cancer cells, making this compound a valuable tool for research and potential therapeutic development.[2][3]
These application notes provide a detailed protocol for assessing the degradation of HDACs in response to this compound treatment in cell-based assays. The primary method described is quantitative Western blotting, with additional protocols for enzyme-linked immunosorbent assay (ELISA) and mass spectrometry-based approaches.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ligase. This dual binding brings the E3 ligase into close proximity with the HDAC protein, facilitating the transfer of ubiquitin molecules to the HDAC. The polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.
This compound-mediated HDAC degradation pathway.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) of Jps014 and related PROTACs in HCT116 colon cancer cells after a 24-hour treatment, as determined by quantitative Western blotting.[4][5]
Table 1: Degradation Efficacy of Jps014 and Comparators against Class I HDACs in HCT116 Cells [4][5]
| Compound | Target HDAC | DC50 (µM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Table 2: Inhibitory Activity of Jps014 and Jps016 (tfa) against HDAC Complexes [4][5]
| Compound | Target Complex | IC50 (µM) |
| Jps014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| Jps016 (tfa) | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar |
Experimental Protocols
The following diagram outlines the general workflow for assessing HDAC degradation.
Workflow for HDAC degradation analysis.
Protocol 1: Quantitative Western Blotting for HDAC Degradation
This is the primary method to quantify the reduction in HDAC protein levels following treatment with this compound.
Materials and Reagents:
-
HCT116 cells (ATCC CCL-247)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (MedChemExpress HY-145815A or equivalent)
-
DMSO (Cell culture grade)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Ponceau S solution
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDAC1
-
Anti-HDAC2
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: a. Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4][6] b. Seed cells in appropriate culture plates and allow them to adhere overnight. c. Prepare a 10 mM stock solution of this compound in DMSO.[7] d. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[4][6]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and harvest them. b. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the ECL detection reagent to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control bands to determine the relative protein levels.
Protocol 2: ELISA for HDAC Quantification
Commercially available ELISA kits provide a quantitative method for measuring HDAC protein levels in cell lysates.
Materials:
-
Human HDAC1 or HDAC2 ELISA Kit (e.g., from Abcam, MyBioSource, or ELK Biotechnology)
-
Cell lysates prepared as described in the Western Blot protocol.
Procedure:
-
Prepare reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and cell lysate samples to the appropriate wells of the pre-coated microplate.
-
Follow the kit's protocol for incubation steps with detection antibodies and enzyme conjugates.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of HDAC1 or HDAC2 in the samples by comparing their absorbance to the standard curve.
Protocol 3: Mass Spectrometry for Proteome-wide Analysis
Mass spectrometry can provide a comprehensive and unbiased analysis of protein degradation, confirming on-target effects and identifying potential off-target degradation.
Procedure:
-
Sample Preparation: a. Treat cells with this compound and a vehicle control. b. Lyse cells and extract proteins as described in the Western Blot protocol. c. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. d. Digest proteins into peptides using trypsin. e. Clean up the peptide mixture using solid-phase extraction.
-
LC-MS/MS Analysis: a. Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: a. Use appropriate software to identify and quantify proteins from the mass spectrometry data. b. Compare the abundance of HDAC1 and HDAC2 between this compound-treated and control samples to determine the extent of degradation. c. Analyze the data for any other proteins that show significant changes in abundance to assess the selectivity of this compound.
Conclusion
This document provides a comprehensive set of protocols for assessing the degradation of HDACs induced by this compound. By employing these methods, researchers can effectively characterize the potency, selectivity, and mechanism of action of this and other PROTAC molecules, contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. Human Histone Deacetylase 1 (HDAC1) ELISA Kit RDR-HDAC1-Hu - Ready to Use ELISA Kits [reddotbiotech.com]
- 2. Human HDAC1(Histone Deacetylase 1) ELISA Kit – AFG Scientific [afgsci.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. fn-test.com [fn-test.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Anti-HDAC1 Antibody (A12564) | Antibodies.com [antibodies.com]
Application Notes and Protocols: Jps014 TFA in Synthesis and Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jps014 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2][3][4] Its trifluoroacetate (B77799) (TFA) salt, Jps014 TFA, is the common form used in research due to its role in the final deprotection step of chemical synthesis.[2] These application notes provide detailed protocols for the final synthesis step involving TFA and the subsequent handling and application of Jps014 for cellular studies.
Data Presentation: Synthesis and Biological Activity
The use of TFA in the context of Jps014 is primarily for the removal of a tert-Butyloxycarbonyl (Boc) protecting group during its synthesis. The following table summarizes the key quantitative data related to this synthesis step and the biological activity of the resulting Jps014.
| Parameter | Value | Reference |
| Synthesis Deprotection Step | ||
| Starting Material | Boc-protected PROTAC 54g (52.8 mg, 0.097 mmol) | |
| Reagents | Trifluoroacetic acid (TFA, 0.4 mL), Dichloromethane (DCM, 2 mL) | |
| Reaction Time | 4 hours | |
| Temperature | Room Temperature | |
| Yield | 93% (50.6 mg, 0.059 mmol) | |
| Biological Activity in HCT116 Cells | ||
| Target Proteins | HDAC1, HDAC2, HDAC3 | |
| HDAC1 DC₅₀ | 0.91 ± 0.02 µM | |
| HDAC3 DC₅₀ | 0.64 ± 0.03 µM | |
| HDAC1 Dₘₐₓ | >50% | |
| HDAC3 Dₘₐₓ | >50% | |
| In Vitro Inhibition | ||
| HDAC1-CoREST-LSD1 IC₅₀ | Submicromolar | |
| HDAC2-CoREST-LSD1 IC₅₀ | Submicromolar | |
| HDAC3-SMRT IC₅₀ | Submicromolar |
Experimental Protocols
Protocol 1: Final Deprotection Step in Jps014 Synthesis using TFA
This protocol describes the removal of the Boc protecting group from the precursor molecule (54g) to yield the final Jps014 compound.
Materials:
-
Boc-protected PROTAC 54g
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
MP-carbonate resin
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
To a stirring solution of Boc-protected PROTAC 54g (52.8 mg, 0.097 mmol) in DCM (2 mL), add TFA (0.4 mL).
-
Stir the resulting reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in MeOH (2 mL).
-
Add MP-carbonate resin and agitate the mixture for 3 hours to remove residual TFA.
-
Filter the mixture to remove the resin.
-
Concentrate the filtrate in vacuo.
-
Dissolve the resulting solid in a 1:1 mixture of MeCN/H₂O.
-
Lyophilize the solution to afford Jps014 as a solid.
Protocol 2: Western Blotting for HDAC Degradation
This protocol outlines the procedure to assess the degradation of HDAC proteins in cells treated with Jps014.
Materials:
-
HCT116 cells
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, 0.5% Triton X-100)
-
Protease inhibitor cocktail
-
Bradford Assay Reagent
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of Jps014 (e.g., 0.1, 1.0, and 10 µM) for the desired time (e.g., 24 hours).
-
After treatment, harvest the cells and wash with PBS.
-
Lyse the cells in lysis buffer supplemented with protease inhibitors on ice for 30 minutes.
-
Centrifuge the lysate at 18,000 rcf for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the Bradford Assay.
-
Perform SDS-PAGE and Western blotting with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of HDAC degradation.
Visualizations
Caption: Final deprotection step in Jps014 synthesis.
Caption: Mechanism of Jps014-induced HDAC degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Jps014 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jps014 TFA is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2][3] As aberrant HDAC activity is a hallmark of many cancers, targeted degradation of these enzymes presents a promising therapeutic strategy.[4] this compound has been shown to enhance apoptosis in cancer cell lines, such as HCT116 human colorectal cancer cells, making it a compound of significant interest in oncology research and drug development.[1]
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust, quantitative data on the pro-apoptotic efficacy of this compound.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on HCT116 cells after 48 hours of treatment. Data is presented as the percentage of cells in each quadrant as determined by flow cytometry.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.5 | 4.3 ± 1.1 | 1.2 ± 0.4 |
| 1.0 | 62.3 ± 4.2 | 25.4 ± 3.3 | 10.1 ± 2.0 | 2.2 ± 0.7 |
| 10.0 | 35.8 ± 5.1 | 40.1 ± 4.5 | 20.5 ± 3.8 | 3.6 ± 1.0 |
Data are representative and may vary depending on experimental conditions and cell line.
Experimental Protocols
Materials and Reagents
-
This compound (MedchemExpress, HY-145815A or equivalent)
-
HCT116 cell line (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile and cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates/flasks
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed HCT116 cells in a 6-well plate at a density of 2-5 x 10^5 cells per well in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation with this compound: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with the cells in the culture medium.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for FITC (for Annexin V) and PI detection.
-
Compensation: Use unstained, single-stained (Annexin V-FITC only and PI only) control samples to set up the proper compensation to correct for spectral overlap.
-
Data Acquisition: Analyze the samples on the flow cytometer immediately after staining. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Create a dot plot of FITC (Annexin V) versus PI. Gate the cell population to exclude debris. Set up quadrants based on the single-stained controls to differentiate between viable (lower-left), early apoptotic (lower-right), late apoptotic/necrotic (upper-right), and necrotic (upper-left) cell populations. Quantify the percentage of cells in each quadrant.
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Jps014 TFA in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jps014 TFA is a potent and selective degrader of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, utilizing the Von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2][3] The degradation of HDAC1 and HDAC2 leads to an increase in histone acetylation, altering chromatin structure and gene expression, which can induce apoptosis and cell cycle arrest in cancer cells.[1][3] While this compound has shown promise as a single agent, the strategic combination with other anticancer therapies holds the potential for synergistic effects, enhanced efficacy, and overcoming drug resistance.
These application notes provide a framework for designing and conducting preclinical studies to evaluate this compound in combination with other cancer therapies, based on the established principles of combining HDAC inhibitors with other agents.[4][5][6][7]
Mechanism of Action of this compound
Jps014 is a heterobifunctional molecule consisting of a ligand that binds to the VHL E3 ubiquitin ligase, a linker, and a ligand that binds to HDAC1 and HDAC2.[1][2] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the HDAC protein, marking it for degradation by the proteasome.
Figure 1: Mechanism of this compound-mediated HDAC1/2 degradation.
Rationale for Combination Therapies
The use of HDAC inhibitors in combination with other anticancer drugs can lead to synergistic or additive effects through various mechanisms.[4][7] Pre-clinical studies have shown that combining HDAC inhibitors with other agents can enhance therapeutic efficacy.[4][7]
Potential Combination Strategies:
-
With DNA Damaging Agents (e.g., Doxorubicin, Etoposide): HDAC inhibitors can induce chromatin relaxation, making DNA more accessible to damaging agents and potentially increasing their efficacy.[6]
-
With TRAIL Receptor Agonists: HDAC inhibitors have been shown to upregulate the expression of TRAIL death receptors (DR4/DR5) on tumor cells, sensitizing them to TRAIL-induced apoptosis.[5][8] This combination can also involve the downregulation of anti-apoptotic proteins like c-FLIP.[5][8]
-
With Topoisomerase Inhibitors: Combination therapies with HDAC inhibitors and topoisomerase II inhibitors have been shown to result in increased DNA damage and cell death.[7]
-
With Immunotherapy: HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immune responses, suggesting a potential synergy with immune checkpoint inhibitors.
Data Presentation: Quantitative Analysis of Combination Effects
Quantitative analysis is crucial for determining whether the combination of this compound and another therapeutic agent results in a synergistic, additive, or antagonistic effect. The Combination Index (CI) method is a common approach.
Table 1: Illustrative Example of Combination Index (CI) Values for this compound and Agent X in HCT116 Cells (Note: The following data is hypothetical and for illustrative purposes only, as direct experimental data for this compound combinations is not yet available.)
| This compound (nM) | Agent X (nM) | Effect (Fraction Affected) | CI Value | Interpretation |
| 50 | - | 0.25 | - | - |
| - | 100 | 0.30 | - | - |
| 50 | 100 | 0.75 | 0.65 | Synergy |
| 100 | - | 0.40 | - | - |
| - | 200 | 0.50 | - | - |
| 100 | 200 | 0.85 | 0.78 | Synergy |
| 25 | 50 | 0.45 | 0.95 | Additive |
CI < 0.9 indicates synergy, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Example of In Vivo Tumor Growth Inhibition Data (Note: The following data is hypothetical and for illustrative purposes only.)
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 900 ± 120 | 40 |
| Agent Y (5 mg/kg) | 10 | 1050 ± 130 | 30 |
| This compound + Agent Y | 10 | 300 ± 80 | 80 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
This protocol outlines the methodology for determining the synergistic effects of this compound in combination with another anticancer agent using a cell viability assay.
Figure 2: Workflow for in vitro combination synergy assessment.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values based on the dose-effect curves of the single agents and their combination.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing the impact of this compound, alone or in combination, on the levels of target proteins (HDAC1, HDAC2) and downstream markers of apoptosis or cell cycle arrest.
Materials:
-
Cancer cells treated as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HDAC1, anti-HDAC2, anti-cleaved PARP, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Xenograft Tumor Model for Combination Efficacy
This protocol details a xenograft study to evaluate the in vivo efficacy of this compound in combination with another therapeutic agent.
Figure 3: Workflow for an in vivo combination efficacy study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Agent Y alone, this compound + Agent Y).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound, as a selective HDAC1/2 degrader, presents a promising new agent for cancer therapy. The provided application notes and protocols offer a foundational approach for the preclinical evaluation of this compound in combination with other anticancer agents. While direct experimental data for such combinations are not yet available, the strong rationale based on the broader class of HDAC inhibitors supports the investigation of these synergistic strategies. Rigorous preclinical testing, as outlined in these protocols, will be essential to identify the most effective combination partners and dosing schedules to advance the clinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 5. Combination therapy of established cancer using a histone deacetylase inhibitor and a TRAIL receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic effects of DNA-targeted chemotherapeutics and histone deacetylase inhibitors as therapeutic strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy of established cancer using a histone deacetylase inhibitor and a TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Jps014 tfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jps014 tfa is a potent and specific benzamide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators.[2] Dysregulation of HDAC1 and HDAC2 is implicated in various cancers, making them attractive therapeutic targets. PROTAC-mediated degradation offers a novel therapeutic modality over traditional inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic scaffolding functions.[3] These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in preclinical cancer models.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the active site of HDAC1/2, a linker, and a ligand that recruits the VHL E3 ligase. This ternary complex formation between HDAC, this compound, and VHL leads to the polyubiquitination of the HDAC protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC molecules.[3] The degradation of HDAC1 and HDAC2 leads to an increase in histone acetylation, which in turn can alter gene expression, induce apoptosis, and inhibit cancer cell proliferation.[1][2]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the in vitro activity of Jps014 and provide representative in vivo data for a similar VHL-based HDAC PROTAC to guide experimental design and outcome expectation.
Table 1: In Vitro Degradation and Inhibitory Activity of Jps014 in HCT116 Colon Cancer Cells
| Parameter | HDAC1 | HDAC2 | HDAC3 |
| DC50 (µM) | 0.91 ± 0.02 | N/A | 0.64 ± 0.03 |
| Dmax (%) | >50 | N/A | >50 |
| IC50 (µM) | Submicromolar | Submicromolar | Submicromolar |
| Data from in vitro studies in HCT116 cells.[1] |
Table 2: Representative In Vivo Efficacy of a VHL-based HDAC PROTAC in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 ± 250 | - |
| HDAC PROTAC (50 mg/kg, i.p., daily) | 450 ± 100 | 70 |
| Cisplatin (5 mg/kg, i.p., weekly) | 800 ± 150 | 47 |
| This data is representative and intended for illustrative purposes. |
Table 3: Representative Pharmacokinetic Profile of a VHL-based HDAC PROTAC in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dose (mg/kg) | 50 |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.5 |
| AUC (ng·h/mL) | 4500 |
| Half-life (h) | 2.5 |
| This data is representative and intended for illustrative purposes. |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Experimental Workflow for Xenograft Study
Materials:
-
This compound
-
HCT116 human colon carcinoma cells (or other relevant cancer cell line)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Sterile PBS
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture HCT116 cells in appropriate media. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). A common approach for sample size calculation in animal studies is the power analysis method.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
This compound Group: Prepare a stock solution of this compound in DMSO and dilute to the final concentration with the vehicle. Administer this compound (e.g., 50 mg/kg) i.p. daily.
-
Positive Control Group (optional): Administer a standard-of-care chemotherapy agent (e.g., cisplatin).
-
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Monitor animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).
-
Tumor and Tissue Collection: Excise tumors and collect major organs for pharmacodynamic and toxicity analysis.
Protocol 2: Pharmacodynamic Analysis of HDAC1 Degradation
This protocol details the methods to confirm the degradation of HDAC1 in tumor tissues collected from the xenograft study.
A. Western Blot Analysis
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-HDAC1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lysate Preparation: Homogenize a portion of the excised tumor tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-HDAC1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HDAC1 signal to the β-actin signal. Compare the levels of HDAC1 in the this compound-treated group to the vehicle-treated group.
B. Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval
-
Primary antibody: anti-HDAC1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate the sections with anti-HDAC1 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibody, followed by incubation with DAB substrate to develop the color.
-
Counterstaining: Counterstain with hematoxylin.
-
Imaging and Analysis: Dehydrate, mount, and visualize the slides under a microscope. Assess the intensity and localization of HDAC1 staining in the tumor cells.
Protocol 3: Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine the plasma concentration-time profile of this compound in mice.
Procedure:
-
Dosing: Administer a single dose of this compound (e.g., 50 mg/kg, i.p.) to a cohort of mice (n=3 per time point).
-
Blood Collection: Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Potential Adverse Effects and Mitigation
HDAC inhibitors as a class are known to have potential side effects.[4] While PROTACs aim for increased specificity, it is crucial to monitor for potential toxicities.
-
Commonly observed toxicities with HDAC inhibitors: Fatigue, nausea, thrombocytopenia, and neutropenia.[4]
-
Monitoring: During in vivo studies, closely monitor animal body weight, behavior, and complete blood counts (CBCs) to assess for any adverse effects.
-
Mitigation: If significant toxicity is observed, consider dose reduction or a less frequent dosing schedule.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by HDAC1 and HDAC2. The protocols and data presented in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound. Careful experimental design, including appropriate controls, sample size, and comprehensive pharmacodynamic and pharmacokinetic analyses, will be critical to successfully advancing this novel HDAC degrader towards clinical development.
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Mediated Degradation of Class I Histone Deacetylase Enzymes in Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Jps014 tfa insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Jps014 TFA.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS. Why is this happening?
A1: Jps014, as a PROTAC (Proteolysis Targeting Chimera), is a relatively large and complex molecule that can inherently have limited aqueous solubility. Additionally, the trifluoroacetate (B77799) (TFA) salt form can sometimes contribute to poor solubility in neutral pH buffers. Other factors, such as the crystalline structure of the solid material, can also influence its dissolution. Some analogs of Jps014 have also been noted to have poor aqueous solubility[1].
Q2: Are there recommended solvents for dissolving this compound?
A2: Yes, for in vivo and some in vitro experiments, co-solvent systems are often necessary to achieve a suitable stock concentration. Commercial suppliers recommend specific formulations to dissolve this compound to a concentration of at least 2.5 mg/mL[2]. These often start with an organic solvent like DMSO, followed by the addition of other agents such as PEG300, Tween-80, SBE-β-CD, or corn oil[2].
Q3: I see precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when a compound is dissolved in a high concentration of an organic solvent and then diluted into an aqueous medium where it is less soluble. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the final buffer composition.
-
Optimize the dilution method: Add the stock solution to the assay buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Adjust the final solvent concentration: It may be necessary to have a small percentage of an organic co-solvent (like DMSO) in your final assay buffer. However, always run a vehicle control to ensure the solvent does not affect your experimental results.
Q4: Can the TFA counter-ion be an issue for my experiments?
A4: While TFA is widely used in peptide and small molecule purification, it can sometimes pose challenges. TFA salts may exhibit different physicochemical and biological properties compared to other salt forms like hydrochloride (HCl) or acetate (B1210297) salts[3]. In some cellular assays, high concentrations of TFA have been reported to have effects on cell proliferation[3]. The synthesis of Jps014 includes a final step to remove residual TFA impurities. If you suspect the TFA counter-ion is interfering with your experiment, you might consider methods for salt exchange, though this is a complex process.
Troubleshooting Guide: this compound Insolubility
If you are encountering insolubility with this compound, follow these steps to troubleshoot the issue.
Insolubility in Stock Solution Preparation
Issue: this compound does not dissolve when preparing a stock solution.
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using an appropriate organic solvent for the initial dissolution. DMSO is a common choice.
-
Use Mechanical Assistance: Gentle warming and/or sonication can help break down the solid and aid dissolution.
-
Follow Recommended Formulations: For higher concentration stock solutions suitable for in vivo studies, it is highly recommended to use established multi-component solvent systems.
Quantitative Solubility Data
The following table summarizes recommended solvent formulations for achieving a this compound concentration of ≥ 2.5 mg/mL.
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine an appropriate solvent system for your specific experimental needs.
Materials:
-
This compound
-
Calibrated balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
A panel of solvents (e.g., DMSO, DMF, Ethanol, Methanol)
-
Aqueous buffers (e.g., PBS, Tris-HCl)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a calculated volume of your first chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Observe the solution. If it is clear, the compound is soluble at that concentration in that solvent.
-
If the compound is soluble in the initial organic solvent, perform a serial dilution into your aqueous assay buffer to determine the concentration at which it remains in solution.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes and visually inspect for any pellet, which would indicate undissolved compound.
Visual Aids
Troubleshooting Workflow for this compound Insolubility
References
- 1. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
optimizing Jps014 tfa dosage for maximum HDAC degradation
Welcome to the technical support center for Jps014 TFA, a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions to facilitate the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that induces the degradation of Class I HDACs.[1][2][3] It functions by simultaneously binding to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase and an HDAC protein, forming a ternary complex. This proximity facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome. This targeted degradation strategy offers a distinct advantage over traditional HDAC inhibitors.
Q2: Which HDACs are targeted by this compound?
A2: this compound is a potent degrader of HDAC1 and HDAC2.[1][4] Its activity against HDAC3 has also been observed, although it can exhibit a "hook effect" where higher concentrations may lead to reduced degradation of HDAC3.[5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on available protocols, DMSO is a suitable solvent for preparing a clear stock solution of this compound.[1]
Q4: How should I store this compound stock solutions?
A4: To prevent degradation and maintain activity, it is recommended to aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to protect the solutions from light and store them under a nitrogen atmosphere.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q5: Are there any special considerations for preparing working solutions for in vivo experiments?
A5: Yes, it is recommended to prepare fresh working solutions on the day of use for in vivo experiments.[1] The preparation may involve a sequential addition of co-solvents to a clear stock solution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Performance Data
The following tables summarize the degradation and inhibitory potency of Jps014 in HCT116 colon cancer cells.
Table 1: Degradation Potency of Jps014 in HCT116 Cells (24-hour treatment) [4]
| Target | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Inhibitory Concentration of Jps014 against HDAC Complexes [4]
| Target Complex | IC50 (µM) |
| HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar |
| HDAC3-SMRT | Submicromolar |
IC50: The concentration of the compound that inhibits 50% of the enzymatic activity of the target complex.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound PROTAC.
Caption: General workflow for optimizing this compound dosage.
Experimental Protocols
General Procedure for Determining HDAC Degradation:
-
Cell Culture: Plate the desired cancer cell line (e.g., HCT116) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations for treatment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the treated cells for a specific duration, for example, 24 hours.[5][6]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for the HDAC proteins relative to the loading control. Calculate the percentage of degradation for each concentration compared to the vehicle control to determine the DC50 and Dmax values.
Troubleshooting Guide
Q: I am not observing significant HDAC1/2 degradation. What are the possible reasons?
A:
-
Suboptimal Concentration: The concentration range of this compound might not be optimal for your specific cell line. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to low micromolar) to determine the optimal dosage.
-
Insufficient Treatment Time: The duration of treatment may be too short. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment time for maximum degradation.
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and that working solutions are freshly prepared. Repeated freeze-thaw cycles can lead to compound degradation.[1]
-
Cell Line Specificity: The degradation efficiency of PROTACs can vary between different cell lines due to differences in the expression levels of the E3 ligase (VHL) and other cellular factors. The provided data is based on HCT116 cells.[4] Optimization is crucial for other cell types.
-
Experimental Error: Verify the accuracy of your protein quantification and ensure the proper functioning of your Western blotting reagents and antibodies.
Q: I am observing high cellular toxicity at concentrations where I expect to see HDAC degradation. What can I do?
A:
-
Reduce Treatment Duration: High toxicity could be a result of prolonged exposure. Try reducing the incubation time to see if you can achieve a window where HDAC degradation occurs with minimal impact on cell viability.
-
Lower the Concentration Range: Your effective concentration for degradation might be lower than the concentrations causing toxicity. Test a lower range of this compound concentrations.
-
Assess Apoptosis: this compound has been shown to induce apoptosis in HCT116 cells, which is correlated with HDAC1/2 degradation.[1][5] The observed toxicity might be a direct consequence of its intended mechanism of action. Consider performing apoptosis assays (e.g., Annexin V staining, caspase activity assays) to confirm this.
Q: I am seeing a "hook effect" with HDAC3 degradation. Is this expected?
A: Yes, a hook effect has been reported for this compound concerning HDAC3 degradation.[5][6] This phenomenon, where the degradation efficiency decreases at higher concentrations, is a known characteristic of some PROTACs. It is caused by the formation of binary complexes (Jps014-HDAC3 or Jps014-VHL) at high concentrations, which compete with the formation of the productive ternary complex required for degradation. If HDAC3 degradation is your primary goal, it is crucial to perform a careful dose-response analysis to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of Jps014 tfa
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Jps014 TFA, a potent proteolysis-targeting chimera (PROTAC) for the degradation of Class I histone deacetylases (HDACs). This guide is designed to help you mitigate potential off-target effects and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a benzamide-based PROTAC that induces the degradation of Class I HDACs.[1][2][3][4] It functions by forming a ternary complex between the target HDAC protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC by the proteasome.[1][5] The primary targets of this compound are HDAC1, HDAC2, and HDAC3.[1][4]
Q2: What are the known on-target activities of this compound?
This compound has been demonstrated to be a potent degrader of HDAC1 and HDAC2 in HCT116 colon cancer cells.[1][2][4] This on-target activity leads to significant downstream cellular effects, including a high number of differentially expressed genes and enhanced apoptosis.[1][2][4]
Q3: Are there any known off-targets for this compound?
Currently, a comprehensive off-target profile for this compound across the human proteome is not publicly available. Potential off-target effects could arise from the benzamide (B126) warhead, which, while designed for HDACs, could potentially bind to other proteins.[6] Researchers should be mindful of the broader selectivity profile of benzamide-containing compounds.[7] The VHL ligand component, however, is generally considered to be highly selective.[6]
Q4: What is the "hook effect" and does it apply to this compound?
The "hook effect" is a phenomenon observed with some PROTACs where the degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for ternary complex formation. For Jps014 (compound 7 in the source), a hook effect has been observed for HDAC3.[5]
Troubleshooting Guide: Overcoming Off-Target Effects
Issue: Unexpected experimental outcomes or phenotypes inconsistent with the known functions of Class I HDACs are observed.
This guide provides a systematic approach to determine if your observations are due to off-target effects of this compound.
Step 1: Confirm On-Target Degradation
First, ensure that this compound is effectively degrading its intended targets (HDAC1, HDAC2, and HDAC3) in your specific experimental system and at the concentrations used.
-
Action: Perform a dose-response experiment and measure the protein levels of HDAC1, HDAC2, and HDAC3 using quantitative Western blotting.
-
Interpretation: If the target HDACs are not being degraded as expected, optimize your experimental conditions (e.g., concentration, treatment duration, cell density). If degradation is confirmed, proceed to the next step.
Step 2: Use an Inactive Control Compound
To distinguish between on-target degradation-dependent effects and off-target effects, it is crucial to use an inactive control compound.
-
Action: Treat your cells with a structurally similar molecule that does not induce degradation. An ideal control would be a molecule where the VHL ligand is modified to prevent binding to the E3 ligase, or the benzamide warhead is altered to prevent HDAC binding. If a specific inactive control for Jps014 is unavailable, using the parent HDAC inhibitor (CI-994) can help differentiate between effects due to HDAC inhibition versus degradation.
-
Interpretation: If the unexpected phenotype is not observed with the inactive control, it is likely an on-target effect of HDAC degradation. If the phenotype persists, it may be an off-target effect independent of protein degradation.[6]
Step 3: Perform a Rescue Experiment
A rescue experiment can definitively link the observed phenotype to the degradation of a specific target.
-
Action: Transfect cells with a construct expressing a form of the target HDAC (e.g., HDAC1) that is resistant to this compound-mediated degradation. This can be achieved by introducing mutations in the Jps014 binding site on the HDAC. Subsequently, treat the cells with this compound.
-
Interpretation: If the expression of the degradation-resistant HDAC reverses the phenotype, it strongly indicates an on-target effect.[6] If the phenotype persists, it is likely an off-target effect.[6]
Step 4 (Advanced): Global Proteomics Analysis
For a comprehensive and unbiased assessment of all protein level changes induced by this compound, a global proteomics approach is recommended.
-
Action: Treat your cells with this compound and a vehicle control. Perform quantitative mass spectrometry-based proteomics to identify all proteins that are degraded.
-
Interpretation: This will provide a global view of the selectivity of this compound and help identify any potential off-target proteins that are degraded.
Data Presentation
The following tables summarize the degradation and inhibitory activities of this compound and related compounds in HCT116 cells.
Table 1: Degradation Activity of Jps014 and Comparators [1]
| Compound | Target | DC₅₀ (µM) | Dₘₐₓ (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| Jps036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Table 2: Inhibitory Activity of Jps014 and Comparators [1][5]
| Compound | Target Complex | IC₅₀ (µM) |
| Jps014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| Jps016 (tfa) | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar |
Experimental Protocols
Western Blotting for HDAC Degradation
This protocol details the procedure for assessing the degradation of HDAC1, HDAC2, and HDAC3 in HCT116 cells following treatment with this compound.
-
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
5% non-fat dry milk in TBST
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in Jps014 tfa experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Jps014 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC).[1][2] It functions as a degrader of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2][3] this compound works by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to these HDAC proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][4] This degradation of HDAC1/2 has been shown to be correlated with an increase in total differentially expressed genes and enhanced apoptosis in HCT116 cells.[1][2]
Q2: What are the primary cellular effects of this compound treatment?
Treatment of cancer cells, such as the HCT116 human colon cancer cell line, with this compound is expected to lead to the degradation of HDAC1 and HDAC2.[3][4] This can result in increased histone acetylation (e.g., H3K56ac), cell cycle arrest, and induction of apoptosis.[3]
Q3: How should this compound be prepared and stored?
It is recommended to prepare fresh working solutions of this compound for in vivo experiments on the day of use.[1] For in vitro experiments, stock solutions can be prepared and aliquoted to avoid repeated freeze-thaw cycles.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] If precipitation occurs during the preparation of a working solution, heating and/or sonication can be used to aid dissolution.[1]
Q4: What is the significance of the "TFA" in the product name?
TFA stands for trifluoroacetic acid. It is often used in the final purification step of synthetic peptides and small molecules, such as during reverse-phase high-performance liquid chromatography (HPLC). Its presence indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Residual TFA impurities are typically removed during the final stages of synthesis, for instance, by lyophilization.[3]
Troubleshooting Guide
Problem 1: Lower than expected HDAC1/2 degradation.
If you observe minimal or no degradation of HDAC1 and/or HDAC2 after treatment with this compound, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly to prevent degradation. Repeated freeze-thaw cycles can inactivate the product.[1]
-
Optimize Concentration and Incubation Time: The effectiveness of PROTACs can be highly dependent on concentration and treatment duration. Perform a dose-response experiment with varying concentrations (e.g., 0.1, 1, and 10 µM) and a time-course experiment to determine the optimal conditions for your cell line.[3]
-
Check Cell Health and Density: Ensure that the cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Confirm VHL E3 Ligase Expression: The activity of this compound is dependent on the presence of the VHL E3 ligase. Confirm that your cell line expresses sufficient levels of VHL.
-
Assess Proteasome Activity: As a PROTAC, this compound relies on the proteasome for protein degradation. You can include a proteasome inhibitor (e.g., MG132) as a negative control to confirm that the observed degradation is proteasome-dependent.
Problem 2: The "Hook Effect" is observed with HDAC3 degradation.
Some studies have noted a "hook effect" with this compound, where HDAC3 degradation is more significant at lower concentrations (e.g., 1 µM) compared to higher concentrations (e.g., 10 µM).[3]
-
Understanding the Hook Effect: This is a phenomenon sometimes observed with PROTACs where at high concentrations, the formation of a productive ternary complex (PROTAC-target-E3 ligase) is outcompeted by the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase), leading to reduced degradation.
-
Experimental Approach: If you are investigating HDAC3 degradation, it is crucial to test a wider range of this compound concentrations, including lower, sub-micromolar concentrations, to accurately characterize the dose-response.
Problem 3: Solubility issues during preparation of working solutions.
Difficulties in dissolving this compound can lead to inaccurate dosing and inconsistent results.[1][3]
-
Follow Recommended Solvents and Protocols: Refer to the manufacturer's instructions for recommended solvents. Common solvent systems include DMSO for stock solutions, which are then further diluted in aqueous solutions containing agents like PEG300, Tween-80, or SBE-β-CD for working solutions.[1]
-
Use Sonication or Gentle Heating: If precipitation or phase separation occurs, brief sonication or gentle warming can help to dissolve the compound.[1]
-
Prepare Fresh Solutions: For in vivo studies, it is strongly recommended to prepare fresh working solutions daily.[1]
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of Jps014 and related compounds in HCT116 cells.
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| Jps036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Data sourced from BenchChem, citing studies in HCT116 cells.[4]
Experimental Protocols
General Protocol for Western Blot Analysis of HDAC Degradation
-
Cell Culture and Treatment:
-
Plate HCT116 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, and 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the extent of HDAC degradation.
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
References
Technical Support Center: Minimizing Jps014 tfa Toxicity in Cell Lines
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize the toxicity of Jps014 tfa in cell culture experiments. The following sections provide frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Jps014 is a benzamide-based Proteolysis Targeting Chimera (PROTAC).[1][2] Its primary function is to induce the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] It achieves this by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, which tags HDAC1/2 for degradation by the proteasome.[3][4] This degradation of HDAC1/2 can lead to enhanced apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][5] The "tfa" indicates that the compound is supplied as a trifluoroacetic acid salt, which is a common result of the purification process.[4]
Q2: What are the common causes of toxicity with this compound in cell culture?
Toxicity from this compound can stem from several sources:
-
On-Target Toxicity: Since this compound is designed to induce apoptosis in cancer cells by degrading HDAC1/2, high levels of cell death may be the intended therapeutic effect.[1][5] However, this can be a confounding factor if the goal is to study other cellular processes.
-
Off-Target Effects: At high concentrations, this compound may bind to other cellular proteins, leading to unintended and toxic consequences.[6]
-
High Concentrations: Using concentrations significantly above the half-maximal degradation concentration (DC50) can lead to non-specific effects and excessive cell death.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%.[6][7][8]
-
TFA Salt Toxicity: Trifluoroacetic acid (TFA) is used in the purification of Jps014 and may be present in the final product.[4] While typically present in small amounts, it can contribute to cytotoxicity. There are indications from mammalian studies that TFA may have reproductive and liver toxicity.[9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.[6][10] For instance, neuroblastoma cell lines have shown different sensitivities to HDAC inhibitors.[10][11]
Q3: How can I determine the optimal, non-toxic concentration of this compound?
The ideal concentration should be determined empirically for each cell line and experimental context. A dose-response experiment is crucial.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) to determine the DC50 (for degradation) and IC50 (for growth inhibition).[6]
-
Assess Cell Viability: Use a reliable cell viability assay, such as MTT, MTS, or a fluorescence-based assay, to quantify cytotoxicity at each concentration.[7]
-
Confirm On-Target Activity: Use Western blotting to confirm the degradation of HDAC1/2 at various concentrations. The optimal concentration will be the lowest one that achieves significant degradation without causing excessive cell death.
Q4: What are the best practices for handling and storing this compound?
Proper handling and storage are critical to maintain the compound's stability and activity.
-
Follow Manufacturer's Instructions: Always refer to the datasheet for specific storage and handling recommendations.[6]
-
Use High-Purity Solvents: Dissolve this compound in high-quality, anhydrous DMSO.[6]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6][7][12] If the compound is light-sensitive, protect it from light.[6][12]
-
Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium.[6]
Q5: Which cell viability assays are recommended for assessing this compound toxicity?
It is advisable to use at least two different methods to assess cell viability, as some compounds can interfere with specific assay chemistries.[7] Recommended assays include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.[7][13] Be aware of potential interference from the compound itself.[7][13]
-
Membrane Integrity Assays: These assays, such as LDH release or trypan blue exclusion, detect damage to the cell membrane, which is a hallmark of late-stage apoptosis or necrosis.[14]
-
Apoptosis Assays: To specifically measure the intended effect of this compound, consider assays that detect markers of apoptosis, such as caspase activity or Annexin V staining.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Levels of Cell Death Observed | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported DC50 value.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired degradation of HDAC1/2.[6] | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6][7] | |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[6] | |
| Incorrect cell seeding density. | Too low a cell density can make cells more susceptible to drug-induced toxicity. Optimize cell seeding density for your specific cell line and assay duration.[7] | |
| Inconsistent Results Between Experiments | Reagent Variability. | Use a single, quality-controlled batch of this compound for a set of experiments. If changing batches, perform a bridging experiment to ensure consistency.[7] |
| Cell Culture Conditions. | Standardize all cell culture and experimental parameters. Use the same batch of media and serum, and precisely control incubation times. Ensure cells are in a logarithmic growth phase at the time of treatment.[7] | |
| Assay Interference. | This compound may interfere with the cytotoxicity assay reagents. Use an orthogonal method to confirm viability results.[7] | |
| Lack of Expected HDAC Degradation | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[6] |
| Incorrect protein harvesting/Western blot protocol. | Ensure complete cell lysis and use appropriate antibodies for HDAC1 and HDAC2. | |
| Cell line does not express sufficient VHL E3 ligase. | Confirm the presence of VHL in your cell line, as it is essential for the mechanism of action of Jps014. |
Data Presentation
Table 1: Degradation Potency of Jps014 in HCT116 Cells
| Target | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC2 | - | - |
| HDAC3 | 0.64 ± 0.03 | >50 |
Data from studies in HCT116 colon cancer cells.[3] Note: Specific DC50 for HDAC2 was not explicitly stated in the provided reference but is degraded by Jps014.[3][5]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
-
Cell Seeding: a. Culture cells to logarithmic growth phase. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6][7] d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[6] b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[6] c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[7] c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7] d. Mix gently by pipetting or shaking for 10 minutes.[7] e. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: a. Subtract the absorbance of a "no-cell" control from all other readings. b. Normalize the data to the vehicle control (set as 100% viability) to calculate the percentage of cell viability for each concentration.
Protocol 2: Western Blotting for HDAC1/2 Degradation
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours). c. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop using an ECL substrate. e. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: a. Quantify the band intensities and normalize the HDAC1 and HDAC2 signals to the loading control to determine the extent of degradation.
Visualizations
Caption: Mechanism of this compound-mediated HDAC1/2 degradation.
Caption: Workflow for troubleshooting this compound toxicity in cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collateral lethality between HDAC1 and HDAC2 exploits cancer-specific NuRD complex vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants [mdpi.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
improving the efficiency of Jps014 tfa-mediated degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JPS014 TFA for the targeted degradation of Class I Histone Deacetylases (HDACs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no degradation of HDAC1/2. | 1. Suboptimal JPS014 Concentration: The concentration of JPS014 may be too low or too high, leading to the "hook effect" where the formation of the ternary complex (HDAC-JPS014-VHL) is not optimal.[1][2] 2. Incorrect Incubation Time: The duration of treatment may be insufficient for proteasome-mediated degradation to occur. 3. Cell Line Resistance: The specific cell line being used may have lower levels of the VHL E3 ligase or other components of the ubiquitin-proteasome system. 4. Compound Instability: JPS014 may be unstable in the experimental conditions. | 1. Optimize JPS014 Concentration: Perform a dose-response experiment to determine the optimal concentration. It is advisable to test a broad range of concentrations (e.g., 0.1 µM to 10 µM). 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. 3. Cell Line Characterization: Confirm the expression of VHL E3 ligase in your cell line via Western blot or qPCR. Consider using a different cell line with known sensitivity to PROTAC-mediated degradation. 4. Ensure Proper Handling and Storage: Store this compound at -80°C for long-term storage and -20°C for short-term storage, protected from light.[3] Prepare fresh working solutions for each experiment. |
| High background or off-target effects observed. | 1. High JPS014 Concentration: Excessive concentrations can lead to non-specific binding and off-target effects. 2. Cellular Stress Response: High concentrations of the compound or prolonged incubation times may induce cellular stress, leading to non-specific changes in protein expression. | 1. Use the Lowest Effective Concentration: Once the optimal concentration for HDAC degradation is determined, use the lowest concentration that achieves the desired effect to minimize off-target activity. 2. Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls in your experiments. Consider using a structurally related but inactive control molecule if available. 3. Monitor Cell Viability: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to ensure that the observed effects are not due to general cytotoxicity.[1][2] |
| Variability between experimental replicates. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. 2. Inaccurate Pipetting or Dilution: Errors in preparing JPS014 solutions can lead to inconsistent results. 3. Inconsistent Incubation Times: Precise timing of treatment and harvesting is crucial for reproducible results. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Ensure Accurate Reagent Preparation: Calibrate pipettes regularly and prepare stock and working solutions carefully. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] 3. Maintain Consistent Timing: Use a timer to ensure accurate and consistent incubation periods for all samples. |
| Precipitation of JPS014 in culture medium. | Poor Solubility: this compound may have limited solubility in aqueous solutions, especially at higher concentrations.[1] | 1. Prepare Fresh Dilutions: Prepare working solutions from a DMSO stock immediately before use. 2. Use Appropriate Solvents: For in vivo studies, consider using solvents such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline to improve solubility.[3] 3. Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[3] |
Comparative Efficacy Data
The following tables summarize the degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and inhibitory concentration (IC₅₀) of JPS014 in comparison to other Class I HDAC PROTACs in HCT116 colon cancer cells.[4]
Table 1: Degradation Potency (DC₅₀) and Maximum Degradation (Dₘₐₓ)
| Compound | Target | DC₅₀ (µM) | Dₘₐₓ (%) |
| JPS014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Table 2: Inhibitory Concentration (IC₅₀)
| Compound | Target Complex | IC₅₀ (µM) |
| JPS014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| Jps016 (tfa) | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar |
Key Experimental Protocols
Protocol 1: In Vitro HDAC Degradation Assay
-
Cell Culture: Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of JPS014. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC protein levels to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: General Synthesis of JPS014
This protocol describes the final steps in the synthesis of JPS014. For the preparation of intermediates, refer to the detailed procedures outlined in the scientific literature.[1][2]
-
Amide Coupling: To a solution of the carboxylic acid linker intermediate in dry dimethylformamide (DMF) at 0°C, add N,N-diisopropylethylamine (DIPEA) and HATU. Stir the reaction mixture for 15 minutes.
-
Addition of Amine: Slowly add a solution of the VHL ligand amine intermediate in DMF to the reaction mixture.
-
Reaction: Stir the resulting solution at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) (EtOAc) and wash sequentially with saturated sodium bicarbonate (NaHCO₃) and saturated sodium chloride (NaCl) solutions.
-
Boc Deprotection: Add trifluoroacetic acid (TFA) to a stirring solution of the Boc-protected PROTAC in dichloromethane (B109758) (DCM). Stir the reaction mixture at room temperature for 4 hours.
-
Purification: Concentrate the reaction mixture in vacuo. Dissolve the residue in methanol (B129727) (MeOH) and treat with MP-carbonate resin to remove residual TFA. Filter and concentrate the filtrate. The final compound can be further purified by lyophilization from a mixture of acetonitrile (B52724) and water.
Visualizations
Signaling Pathway of JPS014-Mediated HDAC Degradation
Caption: JPS014 facilitates the formation of a ternary complex between HDAC1/2 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target HDAC protein.
Experimental Workflow for Assessing JPS014 Efficacy
Caption: A standard experimental workflow for evaluating the degradation efficiency of JPS014 in a cellular context.
References
dealing with inconsistent Jps014 tfa experimental outcomes
Welcome to the Technical Support Center for Jps014 tfa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues that may arise during experimentation with this compound, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Class I histone deacetylases (HDACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Jps014 is a benzamide-based PROTAC that selectively degrades Class I HDACs, particularly HDAC1 and HDAC2.[1] It functions as a heterobifunctional molecule, with one end binding to the target HDAC and the other end recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome. This degradation of HDAC1/2 has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[1] The "tfa" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which is common for synthetic small molecules purified by HPLC.
Q2: I am observing inconsistent degradation of HDAC1/2 with different batches of this compound. What could be the cause?
Inconsistent degradation results can stem from several factors:
-
Residual Trifluoroacetic Acid (TFA): Jps014 is synthesized and purified using TFA, and residual amounts can remain in the final product. TFA is a strong acid and can be toxic to cells, potentially affecting cell health and the efficiency of the ubiquitin-proteasome system.[3] Different batches may have varying levels of residual TFA, leading to inconsistent results. It is advisable to either purchase a TFA-free salt form or perform a salt exchange to a more biocompatible salt like hydrochloride (HCl) or acetate.
-
Compound Stability and Storage: Like many small molecules, this compound can degrade if not stored properly. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. Assessing the stability of the compound in your specific cell culture medium over the course of the experiment is also recommended.
-
Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact the expression levels of HDACs and the functionality of the ubiquitin-proteasome system. It is crucial to use cells within a consistent and low passage number range and maintain standardized seeding densities and culture conditions.
Q3: At high concentrations, I am seeing less degradation of my target protein. Is this expected?
Yes, this phenomenon is known as the "hook effect" and is a common characteristic of PROTACs. At very high concentrations, this compound is more likely to form binary complexes (either with HDAC or VHL) rather than the productive ternary complex (HDAC-Jps014-VHL) that is required for degradation. This leads to a bell-shaped dose-response curve where maximal degradation is observed at an optimal intermediate concentration. To avoid misinterpreting your results, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for this compound in your specific experimental system.
Q4: My downstream apoptosis assays are showing variable results. How can I troubleshoot this?
Inconsistent outcomes in apoptosis assays can be due to several factors:
-
Assay Timing: Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell line and the concentration of this compound used. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal endpoint for your assay.
-
Cell Detachment: Apoptotic cells can detach from the culture surface. When harvesting, it is crucial to collect both the adherent and floating cells to get an accurate measure of the total apoptotic population.
-
TFA-induced Cytotoxicity: As mentioned earlier, residual TFA can be cytotoxic and induce apoptosis independently of the this compound-mediated HDAC degradation. Running a "TFA only" control at equivalent concentrations to what is present in your this compound-treated wells can help differentiate between the specific effect of the PROTAC and the non-specific effect of the counter-ion.
Troubleshooting Guides
Problem: Poor or No HDAC Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Jps014, like many PROTACs, is a relatively large molecule. If you suspect poor cell uptake, consider optimizing treatment duration. For initial experiments, a time course of 4, 8, 16, and 24 hours is recommended. |
| Suboptimal Compound Concentration | You may be observing the "hook effect" at high concentrations, or the concentration may be too low to be effective. Perform a wide dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation. |
| Low E3 Ligase Expression | The VHL E3 ligase must be expressed in your cell line for Jps014 to function. Confirm VHL expression via Western blot or qPCR. |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old working dilutions. |
| Residual TFA Interference | Consider performing a salt exchange to remove TFA and re-testing the compound. A detailed protocol for TFA removal is provided below. |
Problem: Inconsistent Western Blot Results for HDACs
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use a validated antibody specific for the HDAC isoform you are detecting. Run a positive control (e.g., lysate from cells known to express the target HDAC) and a negative control. |
| Inefficient Protein Transfer | For large proteins like HDACs, ensure complete transfer from the gel to the membrane. A wet transfer overnight at 4°C is often more efficient than semi-dry transfer for high molecular weight proteins. |
| High Background | Optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). Ensure adequate washing steps between antibody incubations. |
| Loading Inconsistencies | Quantify total protein concentration in your lysates using a BCA or Bradford assay and load equal amounts of protein in each lane. Always use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Data Presentation
Table 1: In Vitro Degradation and Inhibitory Activity of Jps014 in HCT116 Cells
| Target | DC50 (µM) | Dmax (%) | IC50 (µM) |
| HDAC1 | 0.91 ± 0.02 | >50 | Submicromolar |
| HDAC2 | - | >50 | Submicromolar |
| HDAC3 | 0.64 ± 0.03 | >50 | Submicromolar |
Data is compiled from publicly available information and should be used as a reference. Actual values may vary depending on experimental conditions.
Table 2: Cellular Effects of Jps014 in HCT116 Cells
| Effect | Observation |
| Gene Expression | High number of differentially expressed genes |
| Apoptosis Induction | Enhanced apoptosis |
Qualitative summary based on reported experimental outcomes.
Experimental Protocols
General Protocol for HDAC Degradation Assay via Western Blot
-
Cell Seeding and Treatment: Plate your cells of interest (e.g., HCT116) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target HDAC and a loading control antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent. Quantify the band intensities using densitometry software and normalize the HDAC signal to the loading control.
Protocol for Trifluoroacetic Acid (TFA) Removal
This protocol describes a common method for exchanging the TFA salt for a hydrochloride (HCl) salt.
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM.
-
Incubation: Let the solution stand at room temperature for 1-2 minutes.
-
Freezing: Flash-freeze the solution in liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize the sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 two to three more times to ensure complete TFA removal.
-
Final Product: After the final lyophilization, the Jps014 is in the HCl salt form and can be dissolved in the appropriate buffer for your experiments.
Mandatory Visualization
References
Jps014 tfa stability and storage best practices
Welcome to the technical support center for Jps014 TFA, a potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-purity solid compound that functions as a PROTAC. It is a benzamide-based molecule that induces the degradation of Class I HDACs, particularly HDAC1 and HDAC2.[1] It operates by forming a ternary complex with the target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation approach offers a distinct advantage over traditional HDAC inhibitors by eliminating the entire protein, thereby nullifying both its enzymatic and non-enzymatic functions.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and efficacy. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3] All forms of this compound should be protected from light.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Stability and Storage Best Practices
Maintaining the integrity of this compound is paramount for reproducible experimental outcomes. The following table summarizes the recommended storage conditions and stability information.
| Storage Format | Temperature | Duration | Special Conditions |
| Solid | -20°C | See Certificate of Analysis | Protect from light |
| Stock Solution | -80°C | 6 months | Protect from light, under nitrogen |
| -20°C | 1 month | Protect from light, under nitrogen |
Key Recommendations:
-
Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
-
Light Protection: this compound is light-sensitive. Always store in amber vials or tubes wrapped in foil.
-
Inert Atmosphere: For optimal stability of stock solutions, storage under an inert gas like nitrogen is recommended.
-
Working Solutions: It is advisable to prepare fresh working solutions from the stock solution for each experiment to ensure consistent potency.
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess HDAC degradation.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of this compound from a frozen stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay method (e.g., BCA assay).
Western Blot Protocol for Assessing HDAC Degradation
This protocol details the steps for analyzing the degradation of HDAC proteins following treatment with this compound.
-
Sample Preparation: Normalize the protein concentrations of the cell lysates. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the HDAC of interest (e.g., HDAC1, HDAC2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the HDAC protein levels to the loading control to determine the extent of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low HDAC degradation observed | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Cell line may be resistant. | Confirm that your cell line expresses the VHL E3 ligase. Some cell lines may have lower levels of necessary cellular machinery. | |
| Improper compound storage or handling. | Ensure this compound was stored correctly and that stock solutions are not expired. Avoid repeated freeze-thaw cycles. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Pipetting errors during treatment. | Use calibrated pipettes and ensure accurate and consistent addition of this compound to each sample. | |
| Unexpected cellular effects or toxicity | Off-target effects of the compound. | Review the literature for any known off-target effects. Consider using a lower concentration of this compound. |
| Vehicle (DMSO) toxicity. | Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all treatments, including controls. |
Quantitative Data
The following table summarizes the biological activity of Jps014 in HCT116 colon cancer cells.
| Target | DC50 (µM) | Dmax (%) | IC50 (µM) | Cell Line | Reference |
| HDAC1 | 0.91 ± 0.02 | >50 | Submicromolar | HCT116 | |
| HDAC3 | 0.64 ± 0.03 | >50 | Submicromolar | HCT116 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
-
IC50: The concentration at which 50% of the enzyme's activity is inhibited.
Signaling Pathway and Experimental Workflow Diagrams
The degradation of Class I HDACs by this compound initiates a cascade of downstream cellular events. The following diagrams illustrate the mechanism of action and a typical experimental workflow.
The degradation of HDAC1 and HDAC2 by Jps014 leads to significant downstream effects, including an increase in the number of differentially expressed genes and enhanced apoptosis in cancer cells. This is a critical mechanism for its anti-tumor activity. The degradation of HDAC1/2 can lead to cell cycle arrest and has been shown to be more critical for compromising cell viability in certain cancer cells than targeting HDAC3. Furthermore, the degradation of HDAC1/2 can also lead to the destabilization of associated protein complexes, such as the CoREST complex, further impacting cellular function.
References
addressing lot-to-lot variability of Jps014 tfa
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jps014 TFA. Our goal is to help you address potential issues, particularly those related to lot-to-lot variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Jps014 is a benzamide-based Proteolysis Targeting Chimera (PROTAC).[1][2][3] It functions as a potent degrader of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2] Jps014 achieves this by forming a ternary complex with the target HDAC and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC protein by the proteasome. The trifluoroacetic acid (TFA) salt is often a residual component from the purification process.
Q2: What is the significance of the TFA counter-ion?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and other synthetic molecules like PROTACs. It can form a salt with the final compound. While often considered an inert counter-ion, residual TFA can have direct biological effects. Studies have shown that TFA can influence cell growth and other cellular processes, potentially leading to variability in experimental outcomes.
Q3: How can I minimize the impact of the TFA salt on my experiments?
To mitigate potential effects of TFA, researchers can perform a salt exchange. A common method involves dissolving the peptide-TFA salt in a solution containing a different acid, such as hydrochloric acid (HCl), followed by lyophilization to remove the volatile TFA. This process replaces the trifluoroacetate (B77799) counter-ion with a more biologically compatible one, like chloride.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to prevent repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.
Troubleshooting Guide
Issue 1: Inconsistent results between different lots of this compound.
Lot-to-lot variation is a recognized challenge in research reagents that can lead to inconsistent results.
-
Possible Cause 1: Variable TFA Content. Different synthesis and purification batches may result in varying levels of residual TFA. As TFA can have biological activity, this can lead to lot-dependent effects on your experimental system.
-
Solution:
-
Quantify TFA Content: If you have access to the necessary equipment, you can quantify the TFA content using techniques like 19F-NMR or HPLC-ELSD.
-
Perform a Salt Exchange: As mentioned in the FAQ, exchanging the TFA salt for an HCl salt can help normalize the compound between lots.
-
Lot-Specific Titration: Perform a dose-response curve for each new lot to determine the optimal concentration for your specific assay.
-
-
-
Possible Cause 2: Differences in Purity or Compound Integrity.
-
Solution:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each lot to verify its purity and identity.
-
Perform Quality Control: If possible, perform your own quality control checks, such as LC-MS, to confirm the molecular weight and purity.
-
-
Issue 2: Lower than expected HDAC degradation.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the DC50 (concentration for 50% degradation) in your specific cell line.
-
-
Possible Cause 2: Incorrect Experimental Protocol.
-
Solution: Ensure that your experimental protocol is optimized for PROTAC-mediated degradation. This includes appropriate incubation times and cell densities. Refer to the detailed experimental protocols below.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Different cell lines may have varying levels of VHL E3 ligase or other factors that can affect PROTAC efficiency. Consider testing a different cell line known to be sensitive to Jps014, such as HCT116 cells.
-
Quantitative Data
The following tables summarize the degradation and inhibitory potency of Jps014 against Class I HDACs in HCT116 cells.
Table 1: Jps014 Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Target | DC50 (µM) | Dmax (%) |
| HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 |
Data from comparative analysis in HCT116 cells.
Table 2: Jps014 Inhibitory Concentration (IC50)
| Target Complex | IC50 (µM) |
| HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar |
| HDAC3-SMRT | Submicromolar |
Data from comparative analysis in HCT116 cells.
Experimental Protocols
Protocol 1: Western Blotting for HDAC Degradation
This protocol describes the assessment of HDAC1 and HDAC2 degradation in HCT116 cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer and Antibody Incubation:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-HDAC1, anti-HDAC2, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Diagrams
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lot-to-lot variability.
References
Technical Support Center: Refining Western Blot Protocols for Jps014 TFA-Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Western blot protocols when working with samples treated with Jps014 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression?
This compound is a benzamide-based proteolysis-targeting chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3-ligase to induce the degradation of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1][2] This leads to a dose-dependent decrease in the cellular levels of these proteins, which can be quantified by Western blotting.[3][4]
Q2: What is the significance of the TFA (trifluoroacetic acid) salt form?
Trifluoroacetic acid is often used during the purification of synthetic peptides and small molecules like Jps014.[5] While generally removed during sample preparation for Western blotting, residual TFA could potentially affect sample pH and protein charge, which might influence protein migration and antibody binding. However, standard Western blot sample preparation protocols are typically robust enough to mitigate these effects.
Q3: Can this compound treatment affect the expression of housekeeping proteins?
Yes, it is possible. Drug treatments, in general, can sometimes alter the expression of commonly used housekeeping proteins (e.g., GAPDH, β-actin, Tubulin). It is crucial to validate your housekeeping protein to ensure its expression remains stable across different concentrations of this compound treatment. Total Protein Normalization (TPN) is a more reliable alternative if you observe variations in housekeeping protein levels.
Q4: What are the expected results for a successful Western blot experiment with this compound?
A successful experiment will demonstrate a dose-dependent reduction in the band intensity of HDAC1 and HDAC2 in cells treated with this compound compared to the vehicle control (e.g., DMSO). The levels of the loading control should remain consistent across all lanes.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting of this compound-treated samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for HDAC1/2 | Incomplete cell lysis or protein degradation. | Use a robust lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors and always keep samples on ice or at 4°C. |
| Insufficient protein loading. | Ensure accurate protein quantification (e.g., BCA assay) and load an adequate amount of protein (typically 20-40 µg of total protein per lane). | |
| Suboptimal primary antibody concentration or incubation time. | Titrate the primary antibody to determine the optimal concentration. Try incubating the primary antibody overnight at 4°C to increase signal. | |
| Inefficient protein transfer to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for larger proteins. For smaller proteins (<15 kDa), consider using a membrane with a smaller pore size (0.2 µm). | |
| High Background | Improper blocking. | Block the membrane for at least 1 hour at room temperature. You can try different blocking agents, such as 5% non-fat milk or 5% BSA in TBST. For phospho-specific antibodies, use BSA instead of milk. |
| Antibody concentration is too high. | Titrate both primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Primary antibody is not specific enough or is used at too high a concentration. | Use a highly specific monoclonal antibody if possible. Decrease the primary antibody concentration and increase the incubation time. |
| Sample degradation. | Ensure fresh samples and proper storage with protease inhibitors to prevent protein degradation, which can lead to lower molecular weight bands. | |
| Cross-reactivity of the secondary antibody. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| "Smiling" or Distorted Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage for a longer duration. Ensure the electrophoresis tank is not overheating; running it in a cold room or on ice can help. |
| Issues with gel polymerization. | Ensure the gel is poured evenly and allowed to polymerize completely before use. |
Experimental Protocol: Quantitative Western Blotting for HDAC Degradation
This protocol outlines the key steps for assessing HDAC1/2 degradation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HCT116) in the appropriate medium.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and harvest them.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins based on size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the HDAC band intensities to the corresponding loading control.
Visualization of Workflows and Pathways
Caption: Western Blot Experimental Workflow.
Caption: this compound Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Jps014 tfa vs Jps016 tfa: A Comparative Guide to HDAC Degradation
For researchers and drug development professionals navigating the landscape of targeted protein degradation, selecting the optimal tool is paramount. This guide provides an objective comparison of two prominent benzamide-based Proteolysis Targeting Chimeras (PROTACs), Jps014 tfa and Jps016 tfa, for the degradation of Class I histone deacetylases (HDACs). This analysis is supported by experimental data to delineate their respective performance and guide experimental design.
Both this compound and Jps016 tfa are heterobifunctional molecules that induce the degradation of their target proteins.[1][2] They function by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation mechanism offers a distinct advantage over traditional HDAC inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.[5]
Performance Comparison in HDAC Degradation
The degradation efficacy of this compound and Jps016 tfa has been primarily evaluated in HCT116 colon cancer cells. The following tables summarize the key quantitative data for their activity against Class I HDACs.
Table 1: Degradation Efficacy (DC50) of this compound vs. Jps016 tfa
| Compound | Target HDAC | DC50 (µM) |
| This compound | HDAC1 | >1 |
| HDAC3 | ~0.1 | |
| Jps016 tfa | HDAC1 | 0.55 |
| HDAC3 | 0.53 |
DC50: Concentration required to induce 50% degradation of the target protein.
Table 2: Maximum Degradation (Dmax) of this compound vs. Jps016 tfa
| Compound | Target HDAC | Dmax (%) |
| This compound | HDAC1 | ~60 |
| HDAC2 | Not Reported | |
| HDAC3 | ~80 | |
| Jps016 tfa | HDAC1 | 77 |
| HDAC2 | 45 | |
| HDAC3 | 66 |
Dmax: Maximum percentage of degradation observed.
From the data, Jps016 tfa appears to be a more potent degrader of HDAC1, with a defined DC50 value of 0.55 µM, while this compound shows weaker activity against this isoform.[6] Conversely, this compound demonstrates higher potency for HDAC3 degradation. Both molecules induce substantial, though not always complete, degradation of their target HDACs.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms, the following diagrams illustrate the signaling pathway of PROTAC-mediated HDAC degradation and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of PROTAC-mediated HDAC degradation.
Caption: A typical workflow for evaluating HDAC degraders.
Experimental Protocols
The validation of this compound and Jps016 tfa-induced HDAC degradation relies on established molecular biology techniques.
Quantitative Western Blotting for HDAC Degradation
This is the primary method used to quantify the reduction in HDAC protein levels following treatment with the PROTACs.[7]
-
Cell Culture and Treatment: HCT116 cells are seeded in appropriate culture vessels and allowed to adhere. The cells are then treated with varying concentrations of this compound or Jps016 tfa for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.[6]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the HDAC isoform of interest (HDAC1, HDAC2, or HDAC3) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target HDAC are normalized to the loading control.
Cell Viability Assay
This assay is performed to assess the cytotoxic effects of the PROTACs.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Jps016 tfa for a defined period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Conclusion
Both this compound and Jps016 tfa are effective degraders of Class I HDACs, operating through a VHL-mediated PROTAC mechanism. The choice between these two molecules will likely depend on the specific HDAC isoform of interest. Jps016 tfa demonstrates more potent degradation of HDAC1, while this compound shows higher potency towards HDAC3.[6] The provided experimental protocols and workflows offer a foundational approach for researchers to further investigate and compare the activities of these and other HDAC-targeting PROTACs.
References
A Comparative Efficacy Analysis of HDAC Degraders: Jps014 tfa vs. JPS036
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two benzamide-based Proteolysis Targeting Chimeras (PROTACs): Jps014 tfa and JPS036. Both molecules are designed to induce the degradation of Class I histone deacetylases (HDACs) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The comparative analysis is based on experimental data from studies conducted in HCT116 colon cancer cells, offering valuable insights for researchers in oncology and drug development.
At a Glance: Key Differences
While both this compound and JPS036 utilize the same E3 ligase ligand (VHL), their efficacy and selectivity against different Class I HDAC isoforms vary significantly. Jps014 is a potent degrader of HDAC1 and HDAC2, whereas JPS036 demonstrates marked selectivity for HDAC3.[1][2] This differential targeting translates to distinct downstream cellular effects, including variations in gene expression and apoptosis induction.
Quantitative Performance Data
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), inhibitory concentration (IC50), and cell viability effects (EC50) for each PROTAC against HDAC1, HDAC2, and HDAC3 in HCT116 cells.
Table 1: Degradation Potency (DC50 in µM) and Maximum Degradation (Dmax in %)
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Data sourced from studies on HCT116 cells.[3][4]
Table 2: Inhibitory Concentration (IC50 in µM)
| Compound | Target Complex | IC50 (µM) |
| Jps014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| JPS036 | HDAC1-CoREST-LSD1 | >10 |
| HDAC2-CoREST-LSD1 | >10 | |
| HDAC3-SMRT | 0.03 ± 0.004 |
Data sourced from in vitro assays.[3]
Table 3: Effect on Cell Viability (EC50 in µM) in HCT116 Cells
| Compound | EC50 (µM) |
| Jps014 | 7.3 ± 0.5 |
| JPS036 | >100 |
Data from CellTiter-Glo assay after 48 hours of treatment.
Signaling Pathway and Mechanism of Action
Jps014 and JPS036 function by hijacking the cell's ubiquitin-proteasome system. They act as a bridge between the target HDAC protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the HDAC by the proteasome.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for HDAC Degradation
This protocol is for assessing the degradation of HDAC1, HDAC2, and HDAC3 following treatment with Jps014 or JPS036.
-
Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat cells with varying concentrations of Jps014 or JPS036 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Jps014 or JPS036 for 48 hours.
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Cell Treatment: Treat HCT116 cells with various concentrations of Jps014 or JPS036 for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour to quantify early apoptotic, late apoptotic, and necrotic cell populations.
RNA Sequencing Analysis
This protocol outlines the general workflow for analyzing changes in gene expression.
-
Cell Treatment and RNA Isolation: Treat HCT116 cells with Jps014, JPS036, or a vehicle control for 24 hours. Isolate total RNA using a suitable kit.
-
Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare RNA-seq libraries and perform sequencing.
-
Data Analysis: Align reads to the human genome and perform differential gene expression analysis to identify up- and down-regulated genes.
Summary of Cellular Effects
The distinct degradation profiles of Jps014 and JPS036 lead to different biological outcomes in HCT116 cells.
-
Jps014: As a potent degrader of HDAC1 and HDAC2, Jps014 induces significant changes in global gene expression and is more effective at promoting apoptosis and reducing cell viability.
-
JPS036: Being a selective HDAC3 degrader, JPS036 has a much less pronounced effect on overall gene expression and cell viability in HCT116 cells, suggesting that HDAC1 and HDAC2 are the more critical isoforms for cell survival in this cancer cell line.
This comparative guide highlights the importance of isoform selectivity in the development of HDAC-targeting PROTACs and provides researchers with the necessary data and protocols to make informed decisions for their specific research applications.
References
A Comparative Guide to the Selectivity of Tacedinaline (CI-994) for HDAC1/2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tacedinaline (CI-994), a selective Class I Histone Deacetylase (HDAC) inhibitor, against other well-known HDAC inhibitors. The focus is on its selectivity profile for HDAC1 and HDAC2, supported by quantitative data and detailed experimental methodologies.
Histone deacetylase inhibitors are a class of epigenetic drugs that modulate gene expression by preventing the removal of acetyl groups from histones and other proteins.[1][2] This inhibition leads to a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] Tacedinaline (CI-994) is a potent, orally active, Class I-selective HDAC inhibitor with demonstrated anti-tumor activity.[4] Its selectivity is a key attribute, as targeting specific HDAC isoforms may lead to improved efficacy and reduced off-target effects.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory activity (IC50) of Tacedinaline (CI-994) compared to Romidepsin (a Class I selective inhibitor) and Vorinostat (a pan-inhibitor) across various HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Class | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 |
| Tacedinaline (CI-994) | Class I | 0.9 µM | 0.9 µM | 1.2 µM | - | - | >20 µM |
| Romidepsin (FK228) | Class I | 36 nM | 47 nM | - | 510 nM | 1.4 µM | - |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 nM | - | 20 nM | - | - | - |
Experimental Protocols
The determination of HDAC inhibitory activity is crucial for evaluating the potency and selectivity of compounds like Tacedinaline. A common method is an in vitro enzymatic assay using a fluorogenic substrate.
Protocol: Fluorometric In Vitro HDAC Activity/Inhibition Assay
This protocol is based on the principle of a two-step enzymatic reaction.
-
Enzyme and Compound Preparation:
-
Recombinant human HDAC1 or HDAC2 enzyme is diluted to a working concentration in an assay buffer (e.g., Tris-based buffer, pH 7.4).
-
The test inhibitor (e.g., Tacedinaline) is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Reaction Incubation:
-
The diluted enzyme is added to the wells of a microplate (e.g., a 384-well black plate).
-
The serially diluted inhibitor or a DMSO control is added to the wells containing the enzyme.
-
The plate is incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. The plate is then incubated at 37°C for 45-60 minutes.
-
-
Development and Signal Detection:
-
The reaction is stopped, and the signal is developed by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
The fluorescence is measured using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
The fluorescence intensity is inversely proportional to the HDAC activity.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of Mechanism and Workflow
The following diagrams illustrate the general mechanism of HDAC inhibition and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Caption: Workflow for Determining HDAC Inhibitor IC50 Values.
References
Jps014 (TFA) in Apoptosis Induction: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the apoptotic effects of Jps014 trifluoroacetate (B77799) (TFA), a benzamide-based Proteolysis Targeting Chimera (PROTAC). Jps014 is designed to induce the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The following sections detail its performance against other HDAC-targeting compounds, supported by experimental data and protocols, to offer valuable insights for oncology and drug development research.
Comparative Apoptotic Efficacy
Jps014 has been demonstrated to be a potent inducer of apoptosis in cancer cells, particularly in HCT116 colon cancer cells.[2] Its pro-apoptotic activity is directly linked to its efficacy as a degrader of HDAC1 and HDAC2.[3][4] The degradation of these enzymes leads to significant changes in global gene expression, ultimately triggering programmed cell death.
A comparative study involving Jps014 and two other benzamide-based PROTACs, Jps016 (TFA) and JPS036, revealed that the potent degradation of HDAC1/2 is critical for enhanced apoptosis. Jps014 and Jps016, both potent HDAC1/2 degraders, were more effective at inducing apoptosis compared to the more selective HDAC3 degrader, JPS036. This suggests that the targeted degradation of HDAC1 and HDAC2 is a key mechanism for the pro-apoptotic effects of Jps014.
Furthermore, when compared to its parental HDAC inhibitor, CI-994, Jps014 demonstrated a greater ability to induce apoptosis, highlighting the enhanced efficacy of the PROTAC-mediated degradation strategy over simple inhibition.
Data Summary
The following tables summarize the quantitative data on the degradation potency and cellular effects of Jps014 in comparison to other relevant compounds in HCT116 cells.
Table 1: Degradation Potency and Selectivity of HDAC PROTACs
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC2 | - | - | |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (TFA) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Data sourced from a study by Smalley JP, et al. (2022).
Table 2: Cellular Effects in HCT116 Cells
| Compound | Effect on Gene Expression | Apoptosis Induction | EC50 (µM) |
| Jps014 | High number of differentially expressed genes | Enhanced apoptosis | 7.3 ± 0.5 |
| Jps016 (TFA) | Highest number of differentially expressed genes | Enhanced apoptosis | 5.2 ± 0.6 |
| JPS036 | Modest impact on gene expression | Less pronounced apoptosis | > 50 |
| CI-994 | Significant number of differentially expressed genes | Apoptosis induction | 8.4 ± 0.8 |
Data sourced from studies by Smalley JP, et al. (2022) and a comparative guide by Benchchem.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of Jps014-induced apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Jps014's apoptotic effects.
Cell Culture and Treatment
HCT116 colon cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in appropriate well plates and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of Jps014 (TFA), Jps016 (TFA), JPS036, or CI-994 for the indicated time points (typically 24 to 48 hours).
Western Blotting for HDAC Degradation
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvesting: Both adherent and floating cells were collected after treatment.
-
Staining: Cells were washed with cold PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) were added to the cell suspension.
-
Flow Cytometry: The stained cells were incubated in the dark for 15 minutes at room temperature and then analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.
Cell Viability Assay (CellTiter-Glo®)
-
Assay Procedure: After the treatment period, the cell culture plates were equilibrated to room temperature. CellTiter-Glo® reagent was added to each well.
-
Measurement: The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.
-
Data Analysis: The EC50 values were calculated from dose-response curves.
Gene Expression Analysis (RNA-Seq)
-
RNA Extraction: Total RNA was extracted from treated and control cells using an RNeasy Kit.
-
Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. Sequencing was performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the human genome, and differential gene expression analysis was performed. Gene ontology (GO) analysis was used to identify enriched biological pathways, including those related to apoptosis and cell cycle.
References
Assessing the Degradation Potency of Jps014 TFA: A Comparative Guide
For researchers and professionals in the field of drug development, particularly those focused on targeted protein degradation, understanding the efficacy and mechanism of novel compounds is paramount. This guide provides a comprehensive comparison of Jps014 TFA, a benzamide-based Proteolysis Targeting Chimera (PROTAC), with other relevant molecules. This compound is designed to induce the degradation of Class I histone deacetylases (HDACs) by co-opting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The data presented herein, primarily from studies conducted in HCT116 colon cancer cells, offers a clear perspective on its degradation potency (DC50), maximum degradation (Dmax), and selectivity.
Comparative Degradation Potency and Selectivity
The efficacy of this compound is best understood in the context of its analogs, such as Jps016 (tfa) and Jps036. These PROTACs share a similar scaffold but exhibit significant variations in their ability to degrade specific HDAC isoforms due to subtle structural modifications.[1] this compound and Jps016 (tfa) are potent degraders of HDAC1 and HDAC2, while Jps036 displays a marked preference for HDAC3.[1]
| Compound | Target HDAC | DC50 (µM) | Dmax (%) |
| This compound | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| Jps036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Mechanism of Action: PROTAC-mediated Degradation
This compound functions as a heterobifunctional molecule, bringing a target protein (HDAC) and an E3 ubiquitin ligase (VHL) into close proximity.[2][5][6] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the HDAC, marking it for degradation by the 26S proteasome.[5][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5][8]
Experimental Protocols
Accurate assessment of DC50 values relies on robust and reproducible experimental protocols. The following sections detail the methodologies for determining protein degradation via quantitative Western blotting and the subsequent calculation of DC50.
Protocol 1: Determination of HDAC Degradation by Quantitative Western Blotting
This protocol outlines the steps to measure the levels of HDAC proteins in cell lysates after treatment with this compound or other PROTACs.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds (stock solutions in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-HDAC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound and other compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with varying concentrations of the compounds for 24 hours. Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target HDACs and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the HDAC band intensity to the corresponding loading control band.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Jps014 TFA in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Jps014 TFA, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Class I histone deacetylases (HDACs). This compound functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.[1][2][3][4] This document outlines experimental protocols and presents comparative data to facilitate the assessment of this compound's performance against other HDAC-targeting PROTACs in novel cell lines.
Performance Comparison
This compound has been demonstrated to be a potent degrader of HDAC1 and HDAC2.[2] The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) of Jps014 in comparison to other relevant PROTACs, Jps016 (tfa) and JPS036, in HCT116 colon cancer cells. This data serves as a benchmark for validating this compound's activity in new cellular contexts.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of HDAC PROTACs in HCT116 Cells
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Table 2: Inhibitory Concentration (IC50) of HDAC PROTACs against Target Complexes
| Compound | Target Complex | IC50 (µM) |
| Jps014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| Jps016 (tfa) | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar |
Table 3: Cellular Effects of HDAC PROTACs in HCT116 Cells
| Compound | Effect on Gene Expression | Apoptosis Induction |
| Jps014 | High number of differentially expressed genes | Enhanced apoptosis |
| Jps016 (tfa) | Highest number of differentially expressed genes | Enhanced apoptosis |
| JPS036 | Modest impact on gene expression | Less pronounced apoptosis |
Experimental Protocols
To validate the on-target effects of this compound in a new cell line, a series of experiments should be conducted. These protocols are designed to confirm target engagement, degradation, and downstream functional consequences.
1. Western Blotting for HDAC Degradation
This is a primary assay to directly measure the degradation of target proteins.
-
Objective: To quantify the reduction in HDAC1 and HDAC2 protein levels following treatment with this compound.
-
Methodology:
-
Seed the new cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of HDAC degradation relative to the vehicle control.
-
2. Gene Expression Analysis
Transcriptomic analysis can reveal the functional consequences of HDAC degradation.
-
Objective: To assess changes in global gene expression following treatment with this compound.
-
Methodology:
-
Treat cells with this compound or a vehicle control as described for Western blotting.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Perform RNA sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR) for specific target genes known to be regulated by HDAC1/2.
-
Analyze the data to identify differentially expressed genes and affected signaling pathways.
-
3. Apoptosis Assay
This assay determines the functional outcome of HDAC degradation on cell viability.
-
Objective: To measure the induction of apoptosis in response to this compound treatment.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Alternatively, a caspase activity assay (e.g., Caspase-3/7 Glo) can be used to measure apoptosis.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for target validation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound.
References
A Comparative Analysis of VHL-Based PROTACs: Jps014 (tfa) in Focus
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of Jps014 (tfa), a Von Hippel-Lindau (VHL)-based PROTAC, with other notable VHL-based PROTACs, focusing on their performance in degrading Class I histone deacetylases (HDACs). This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: VHL-Based PROTACs
VHL-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of three key components: a ligand that binds to the target protein (in this case, an HDAC), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Performance Comparison of VHL-Based HDAC PROTACs
Jps014, along with its analogs Jps016 (tfa) and Jps036, are all benzamide-based PROTACs that recruit the VHL E3 ubiquitin ligase to degrade Class I HDACs.[2] Their degradation efficiency and selectivity have been evaluated in HCT116 human colon cancer cells.
Quantitative Degradation Data
The following tables summarize the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for Jps014, Jps016 (tfa), and Jps036 against HDAC1, HDAC2, and HDAC3.
Table 1: Degradation of HDAC1
| Compound | DC50 (µM) | Dmax (%) |
| Jps014 | 0.91 ± 0.02 | >50 |
| Jps016 (tfa) | 0.55 ± 0.18 | 77 |
| Jps036 | - | 41 |
Table 2: Degradation of HDAC2
| Compound | DC50 (µM) | Dmax (%) |
| Jps014 | - | - |
| Jps016 (tfa) | - | 45 |
| Jps036 | - | 18 |
Table 3: Degradation of HDAC3
| Compound | DC50 (µM) | Dmax (%) |
| Jps014 | 0.64 ± 0.03 | >50 |
| Jps016 (tfa) | 0.53 ± 0.13 | 66 |
| Jps036 | 0.44 ± 0.03 | 77 |
Data sourced from studies in HCT116 cells.[2]
From this data, it is evident that Jps016 (tfa) is a more potent degrader of HDAC1 than Jps014, exhibiting a lower DC50 value and a higher Dmax.[2] Conversely, Jps036 shows selectivity for HDAC3 degradation, while having a lesser effect on HDAC1 and HDAC2.[2] Jps014 demonstrates potent degradation of both HDAC1 and HDAC3.
Cellular Effects: Gene Expression and Apoptosis
The differential degradation profiles of these PROTACs lead to distinct downstream cellular effects.
Table 4: Cellular Effects in HCT116 Cells
| Compound | Effect on Gene Expression | Apoptosis Induction |
| Jps014 | High number of differentially expressed genes | Enhanced apoptosis |
| Jps016 (tfa) | Highest number of differentially expressed genes | Enhanced apoptosis |
| Jps036 | Modest impact on gene expression | Less pronounced apoptosis |
Data based on studies in HCT116 cells.
Jps014 and Jps016 (tfa), being effective degraders of HDAC1/2, lead to significant changes in the transcriptome and are more effective at inducing apoptosis compared to the more HDAC3-selective Jps036. This suggests that the degradation of HDAC1 and HDAC2 is critical for inducing apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. Below are summaries of key experimental protocols.
Western Blotting for HDAC Degradation
This protocol is used to quantify the levels of HDAC proteins following PROTAC treatment.
-
Cell Treatment: Seed HCT116 cells and treat with varying concentrations of the PROTAC (e.g., Jps014) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, lyse them using RIPA buffer containing protease and phosphatase inhibitors, and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities to determine the extent of protein degradation.
Cell Viability and Apoptosis Assays
These assays assess the impact of PROTAC treatment on cell survival and programmed cell death.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Viability Assay (e.g., CellTiter-Glo®): After the desired incubation period, add a reagent that measures ATP levels, an indicator of metabolically active cells. Measure the resulting luminescence, which is proportional to the number of viable cells.
-
Apoptosis Assay (e.g., Annexin V/PI Staining): Harvest treated cells and stain with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium (B1200493) iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis). Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, VHL E3 ligase complex, ubiquitin, ATP, the target HDAC protein, and the PROTAC in a reaction buffer. Include control reactions lacking specific components (e.g., no PROTAC, no E3 ligase) to ensure the observed ubiquitination is PROTAC- and E3 ligase-dependent.
-
Incubation: Incubate the reaction mixture at 37°C to allow the enzymatic cascade of ubiquitination to occur.
-
SDS-PAGE and Western Blot: Stop the reaction and analyze the components by SDS-PAGE and western blotting, using an antibody specific for the target HDAC protein.
-
Detection: A successful ubiquitination event will result in the appearance of higher molecular weight bands or a smear above the unmodified HDAC protein band, representing the polyubiquitinated target.
Conclusion
Jps014 (tfa) is a potent VHL-based PROTAC that effectively degrades Class I HDACs, particularly HDAC1 and HDAC3. Its performance, especially in inducing gene expression changes and apoptosis, is comparable to other well-characterized HDAC degraders like Jps016 (tfa). The choice between these PROTACs will depend on the specific research question, with Jps036 offering a more selective tool for studying the role of HDAC3. The provided experimental frameworks offer a solid foundation for researchers to evaluate and compare the efficacy of these and other novel PROTAC molecules.
References
Jps014 TFA: A Comparative Analysis of a Class I HDAC PROTAC Degrader
In the landscape of epigenetic modulators, Jps014 TFA has emerged as a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Class I histone deacetylases (HDACs). This guide provides a comparative analysis of this compound against other notable Class I HDAC PROTACs, Jps016 (tfa) and JPS036, with a focus on their cross-reactivity and degradation profiles. The experimental data presented is derived from studies conducted in HCT116 colon cancer cells.
This compound, along with its counterparts, functions by hijacking the cell's natural protein disposal system. These heterobifunctional molecules are composed of a ligand that binds to the target HDAC protein, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the HDAC protein, marking it for degradation by the proteasome.
Comparative Degradation and Inhibitory Potency
The selectivity and efficacy of these PROTACs in degrading specific HDAC isoforms vary due to subtle structural modifications. Jps014 and Jps016 are potent degraders of HDAC1 and HDAC2, while JPS036 exhibits a preference for HDAC3.[1] The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) for each compound against HDAC1, HDAC2, and HDAC3.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) in HCT116 Cells
| Compound | Target | DC50 (μM) | Dmax (%) |
| Jps014 | HDAC1 | 0.91 ± 0.02 | >50 |
| HDAC2 | - | - | |
| HDAC3 | 0.64 ± 0.03 | >50 | |
| Jps016 (tfa) | HDAC1 | 0.55 ± 0.18 | 77 |
| HDAC2 | - | 45 | |
| HDAC3 | 0.53 ± 0.13 | 66 | |
| JPS036 | HDAC1 | - | 41 |
| HDAC2 | - | 18 | |
| HDAC3 | 0.44 ± 0.03 | 77 |
Table 2: Inhibitory Concentration (IC50) against HDAC-CoREST/SMRT Complexes
| Compound | Target Complex | IC50 (µM) |
| Jps014 | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| Jps016 (tfa) | HDAC1-CoREST-LSD1 | Submicromolar |
| HDAC2-CoREST-LSD1 | Submicromolar | |
| HDAC3-SMRT | Submicromolar | |
| JPS036 | Not explicitly stated | - |
Experimental Protocols
The quantitative data presented above was generated using a quantitative Western blotting methodology. The following is a detailed protocol for assessing HDAC degradation in response to PROTAC treatment in a cell-based assay.
Cell Culture and Treatment:
-
HCT116 cells were cultured in a suitable medium and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells were seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, cells were treated with varying concentrations of this compound, Jps016 (tfa), or JPS036 for 24 hours. A DMSO-treated control group was also included.
Cell Lysis and Protein Quantification:
-
After treatment, the cell culture medium was removed, and the cells were washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
The cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the total protein was collected.
-
The total protein concentration in each lysate was determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
Western Blotting:
-
Equal amounts of total protein from each sample were mixed with Laemmli sample buffer and heated to denature the proteins.
-
The protein samples were then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separated based on molecular weight.
-
The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The following day, the membrane was washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After another series of washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
Data Analysis:
-
The intensity of the protein bands corresponding to HDAC1, HDAC2, HDAC3, and the loading control were quantified using densitometry software.
-
The expression level of each HDAC protein was normalized to the corresponding loading control to account for any variations in protein loading.
-
The percentage of HDAC degradation was calculated by comparing the normalized HDAC expression in the PROTAC-treated samples to the DMSO-treated control.
-
The DC50 values were determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of this compound-mediated HDAC degradation and the experimental workflow for its assessment.
Caption: this compound-mediated HDAC degradation pathway.
Caption: Experimental workflow for assessing HDAC degradation.
References
Unveiling the Transcriptional Aftermath: A Comparative Analysis of Jps014 tfa and Other HDAC Degraders
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the gene expression profiles induced by Jps014 tfa and other targeted histone deacetylase (HDAC) degraders. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to provide a comprehensive resource for evaluating the performance and mechanistic nuances of these novel therapeutic agents.
The landscape of epigenetic modulators is rapidly evolving with the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a distinct mechanism of action compared to traditional enzyme inhibitors. This compound, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase recruiting PROTAC, has emerged as a potent degrader of class I HDACs, particularly HDAC1 and HDAC2.[1][2][3] Understanding its impact on global gene expression is crucial for elucidating its therapeutic potential and differentiating it from other HDAC-targeting compounds. This guide provides a comparative analysis of this compound with other notable HDAC degraders, Jps016 (tfa) and JPS036, focusing on their effects on the transcriptome of HCT116 colon cancer cells.
Performance Comparison: Degradation Efficiency and Cellular Impact
The efficacy of these HDAC degraders varies in terms of their potency and selectivity, which in turn influences their downstream effects on gene expression and cellular fate. This compound and Jps016 (tfa) are potent degraders of HDAC1 and HDAC2, while JPS036 exhibits selectivity for HDAC3.[4] This differential degradation profile directly correlates with the extent of changes observed in global gene expression and the induction of apoptosis.
| Compound | Target(s) | DC50 (µM) for HDAC1 | Dmax (%) for HDAC1 | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 | Effect on Gene Expression | Apoptosis Induction | E3 Ligase Recruited |
| This compound | HDAC1, HDAC2 | 0.91 ± 0.02 | >50 | 0.64 ± 0.03 | >50 | High number of differentially expressed genes | Enhanced apoptosis | VHL |
| Jps016 (tfa) | HDAC1, HDAC2, HDAC3 | 0.55 ± 0.18 | 77 | 0.53 ± 0.13 | 66 | Highest number of differentially expressed genes | Enhanced apoptosis | VHL |
| JPS036 | HDAC3 | - | 41 | 0.44 ± 0.03 | 77 | Modest impact on gene expression | Less pronounced apoptosis | VHL |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. Data was obtained from studies in HCT116 cells.[4]
Gene Expression Profiling: A Deeper Dive into Transcriptional Changes
RNA sequencing (RNA-seq) analysis of HCT116 cells treated with these PROTACs revealed significant alterations in their transcriptomes. The potent HDAC1/2 degraders, this compound and Jps016 (tfa), induced a greater number of differentially expressed genes (DEGs) compared to the HDAC3-selective degrader, JPS036.[4][5] This suggests that the degradation of HDAC1 and HDAC2 is a critical driver of the widespread transcriptional changes and subsequent apoptosis observed in these cancer cells.[6]
| Compound | Treatment | Number of Upregulated DEGs | Number of Downregulated DEGs | Total DEGs |
| This compound (7) | 10 µM for 24h | Data not explicitly separated in snippets | Data not explicitly separated in snippets | High |
| Jps016 (tfa) (9) | 10 µM for 24h | 2464 | 1477 | 3941 |
| JPS036 (22) | 10 µM for 24h | Data not explicitly separated in snippets | Data not explicitly separated in snippets | Modest |
DEG: Differentially Expressed Gene. Data from RNA-seq analysis in HCT116 cells.[4][6]
The observed changes in gene expression upon treatment with potent HDAC1/2 degraders like this compound and Jps016 (tfa) are consistent with the canonical role of HDACs as transcriptional repressors.[7] The upregulation of tumor suppressor genes and cell cycle inhibitors is a key mechanism contributing to the anti-cancer effects of these compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
This protocol outlines the steps for analyzing global gene expression changes in HCT116 cells following treatment with HDAC degraders.[5][8]
-
Cell Culture and Treatment: HCT116 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with the specified concentrations of this compound, Jps016 (tfa), JPS036, or a vehicle control (e.g., DMSO) for 24 hours.[5]
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercially available RNA extraction kit (e.g., Zymogen R2053).[1][5] The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.[5][8]
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from the purified RNA.[8] This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq 6000.[5]
-
Data Analysis: The raw sequencing reads undergo quality control. The reads are then aligned to a reference genome (e.g., hg38). Gene expression levels are quantified, and differential gene expression analysis is performed between the treated and control groups.[8] Differentially expressed genes are typically defined by a significance threshold of a p-adjusted value < 0.01 and a log2 fold change > 1.[2][4]
Quantitative Western Blotting for HDAC Degradation
This method is used to quantify the reduction in HDAC protein levels following PROTAC treatment.[9]
-
Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.[9]
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin).[9][10]
-
Detection and Quantification: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence imaging system. The band intensities are quantified to determine the percentage of protein degradation relative to the vehicle control.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general workflow for gene expression analysis.
Caption: Mechanism of action of this compound.
References
- 1. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Jps014 TFA: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Jps014 TFA, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) that degrades class I histone deacetylase (HDAC).[1][2][3][4][5] The "TFA" designation indicates that the compound is the trifluoroacetate (B77799) salt, and therefore, disposal procedures must account for the properties of both the Jps014 molecule and the trifluoroacetic acid (TFA) counterion.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this compound or its waste be poured down the drain.[6][7] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[7] All waste containing this compound must be collected, labeled, and disposed of through your institution's Environmental Health & Safety (EH&S) department.[6][8]
Quantitative Data for Trifluoroacetic Acid (TFA)
As the counterion to Jps014, the properties of Trifluoroacetic Acid are crucial for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 76-05-1 | [9] |
| Physical State | Liquid | [7] |
| Appearance | Clear, Colorless | [7] |
| Odor | Sharp, pungent | [9] |
| pH | 2 (100 g/L aqueous solution) | [7] |
| Melting Point | -15 °C / 5 °F | [7] |
| Boiling Point | 72 °C | [9] |
| Vapor Pressure | 107 mmHg at 25 °C | [9] |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
All handling of the compound and its waste should be conducted inside a properly functioning chemical fume hood.[6]
2. Waste Segregation and Collection:
-
Designate a specific, compatible waste container for this compound waste. Suitable containers are made of sturdy glass or plastic with a tight-fitting cap.[8] Do not use metal containers.[6][7]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Jps014 Trifluoroacetate".[8] Avoid using abbreviations.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases, oxidizers, and metals.[6][8]
3. Arranging for Disposal:
-
Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's EH&S department.[8] This is typically done through an online chemical waste collection request.[6]
4. Spill Management:
-
Minor Spills (<50 mL): In the event of a small spill inside a chemical fume hood, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[8][10] Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Large Spills (>50 mL) or Spills Outside a Fume Hood: Evacuate the laboratory immediately and alert others in the vicinity.[8] If there is any risk of fire, activate the nearest fire alarm.[6] Close the laboratory doors and post a warning sign.[8] Contact your institution's emergency response team and EH&S for assistance with the cleanup.[6][10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: This diagram outlines the procedural steps for the safe collection and disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 10. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling Jps014 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Jps014 TFA. As a potent, benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) that degrades class I histone deacetylase (HDAC), proper handling is critical to ensure personnel safety and prevent environmental contamination.[1] Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves[2] |
| Handling of Powders/Solids | - Full-face respirator with appropriate particulate filters (e.g., P100/FFP3)[3]- Chemical-resistant coveralls or suit (e.g., Tyvek)[3]- Double-gloving (e.g., two pairs of nitrile gloves)[3]- Chemical-resistant boots or shoe covers[2] |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield[4]- Chemical-resistant gloves (e.g., nitrile, neoprene)[4]- Chemical-resistant apron over a lab coat[4]- Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Preparation
-
Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood or other ventilated enclosure.[1]
-
Ventilation: Ensure proper ventilation to minimize inhalation exposure.
-
Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before beginning work.
-
Minimize Quantities: Whenever possible, work with the smallest feasible quantity of the compound.
-
Review Safety Protocols: Before starting, review all relevant institutional safety protocols for handling potent compounds.
Handling
-
Wear Appropriate PPE: At all times, wear the appropriate PPE as outlined in the table above.
-
Avoid Contact: Take extreme care to avoid skin and eye contact.
-
Prevent Aerosolization: When handling the solid compound, use techniques that minimize dust generation.[1] When preparing solutions, add solvent to the compound slowly to avoid splashing.[2]
-
No Eating or Drinking: Do not eat, drink, or smoke in the designated handling area.[1]
Spill Management
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]
-
Wear Full PPE: Before cleaning a spill, don full personal protective equipment.[1]
-
Absorb Liquids: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[1]
-
Contain Solids: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Dispose of as Hazardous Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.[5] Halogenated and non-halogenated solvent waste should be collected in separate, compatible containers.[6]
-
Container Selection: Collect all waste (solid and liquid) in clearly labeled, leak-proof containers that are chemically compatible with the waste.[5][6]
-
Labeling: All waste containers must be clearly labeled as hazardous waste in accordance with local, state, and federal regulations.
-
Institutional EHS: Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) program.[6] Do not dispose of this compound down the drain or in the regular trash.[1][6]
-
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Obliterate or remove all labels from the empty container before its final disposal.[2]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
